Chebulagic acid
Description
Properties
Molecular Formula |
C41H30O27 |
|---|---|
Molecular Weight |
954.7 g/mol |
IUPAC Name |
2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid |
InChI |
InChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12-,18+,22-,30-,31+,33-,34+,41-/m0/s1 |
InChI Key |
HGJXAVROWQLCTP-YABCKIEDSA-N |
SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |
Synonyms |
chebulagic acid |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on the Core Mechanism of Action of Chebulagic Acid in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chebulagic acid (CA), a hydrolyzable tannin found in the fruits of Terminalia chebula, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on various cancer cells. The document synthesizes current research findings, presenting detailed signaling pathways, quantitative data on its efficacy, and the experimental methodologies used to elucidate its mode of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the exploration of novel therapeutic agents.[1] Natural products have historically been a rich source of anti-cancer drugs.[3][4] this compound, a benzopyran tannin, has demonstrated significant anti-cancer activity across a spectrum of cancer cell lines, including retinoblastoma, gastric, colon, breast, prostate, and hepatocellular carcinoma.[1][3][5][6] Its multifaceted mechanism of action, targeting several key oncogenic signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation.[2][7][8] This guide will dissect the core mechanisms of this compound's anti-cancer effects, with a focus on apoptosis induction, cell cycle arrest, and inhibition of angiogenesis and metastasis.
Core Mechanisms of Action
This compound's anti-cancer activity is not mediated by a single pathway but rather through a concerted effort targeting multiple cellular processes critical for cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer efficacy is the induction of programmed cell death, or apoptosis, in cancer cells.[4][7][9] This is achieved through the modulation of both intrinsic and extrinsic apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3][9] This event triggers a caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[3] Activated caspase-3 is responsible for the cleavage of cellular proteins, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[10] Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[3][9]
-
Regulation of Reactive Oxygen Species (ROS): this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) in some cancer cell lines, such as hepatocellular carcinoma.[1] While typically acting as an antioxidant, in the context of some cancer cells, it can act as a pro-oxidant, leading to oxidative stress, DNA damage, and subsequent apoptosis.[1][11][12]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[3][9] This is achieved by upregulating the expression of the cyclin-dependent kinase (CDK) inhibitor p27.[3] The p27 protein binds to and inhibits the activity of cyclin-CDK complexes, specifically CDK2/cyclin E, which are essential for the G1/S phase transition. By arresting the cell cycle, this compound prevents cancer cells from replicating their DNA and dividing.
Inhibition of Key Signaling Pathways
This compound's anti-cancer effects are underpinned by its ability to modulate several critical signaling pathways that are often dysregulated in cancer.
-
NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a crucial regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[3][13][14] this compound inhibits the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.[3][7] By stabilizing IκBα, this compound sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of anti-apoptotic and pro-proliferative genes.[3][7]
-
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is vital for embryonic development and tissue homeostasis, and its aberrant activation is implicated in the development of numerous cancers, including gastric cancer.[5][15] this compound has been shown to suppress gastric cancer by inhibiting the AURKA/β-catenin/Wnt signaling pathway.[5][15][16] It downregulates the expression of Aurora Kinase A (AURKA), a key regulator of this pathway, leading to a reduction in β-catenin levels and the inhibition of Wnt target gene expression.[5]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been observed to suppress the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK, in response to inflammatory stimuli, suggesting a potential mechanism for its anti-inflammatory and anti-cancer effects.[17]
Anti-Angiogenic and Anti-Metastatic Effects
-
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[18][19][20] It inhibits the phosphorylation of VEGF Receptor 2 (VEGFR2), a key step in VEGF-mediated signaling.[19][20][21] This leads to a decrease in the production of pro-angiogenic factors like VEGF, CD31, and E-selectin.[18] Furthermore, this compound modulates VE-cadherin-β-catenin signaling, which is crucial for endothelial cell-cell adhesion and vessel stability.[18][19]
-
Inhibition of Metastasis: this compound has demonstrated the ability to inhibit the migration of cancer cells, a critical step in the metastatic cascade.[5][22] By targeting pathways like the Wnt/β-catenin and potentially others involved in cell motility and invasion, this compound can suppress the spread of cancer cells to distant organs.[5]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MKN1 | Gastric Cancer | 12.00 | [5][15] |
| NUGC3 | Gastric Cancer | 28.41 | [5][15] |
| GES-1 (normal) | Gastric Mucosal | 110.20 | [5][15] |
| Y-79 | Retinoblastoma | ~50 (significant inhibition) | [9] |
| COLO-205 | Colon Cancer | Induces apoptosis at 12.5, 25, and 50 µM | [6][10] |
| HCT-15 | Colon Cancer | Shows anti-proliferative activity | [6] |
| MDA-MB-231 | Breast Cancer | Shows anti-proliferative activity | [6] |
| DU-145 | Prostate Cancer | Shows anti-proliferative activity | [6] |
| K562 | Chronic Myelogenous Leukemia | Shows anti-proliferative activity | [6] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Percentage of Apoptotic Cells (Sub-G0/G1) | Reference |
| COLO-205 | 12.5 | 24.56% | [10] |
| COLO-205 | 25 | 42.44% | [10] |
| COLO-205 | 50 | 62.65% | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for 24-48 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100.[3][10]
-
Apoptosis Analysis by Flow Cytometry
-
Principle: Flow cytometry is used to quantify the percentage of cells undergoing apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. By staining cells with PI, the DNA content can be measured, and cells in different phases of the cell cycle (G0/G1, S, G2/M) can be distinguished. Apoptotic cells will have a fractional DNA content and will appear as a "sub-G0/G1" peak.
-
Protocol:
-
Cells are treated with this compound for a specified time.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells are then washed with PBS and incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.
-
The DNA content of the cells is then analyzed using a flow cytometer.
-
The percentage of cells in the sub-G0/G1 phase is quantified to determine the level of apoptosis.[3][10]
-
Western Blotting
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Cells are treated with this compound and then lysed in a suitable lysis buffer containing protease inhibitors.
-
The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p27, NF-κB, β-catenin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][18]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Anti-angiogenic mechanism of this compound via VEGFR2 inhibition.
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
This compound is a promising natural compound with a well-defined, multi-targeted mechanism of action against cancer cells. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit crucial oncogenic signaling pathways like NF-κB and Wnt/β-catenin, as well as its anti-angiogenic properties, highlight its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research.
Future investigations should focus on in vivo studies to validate the efficacy and safety of this compound in animal models.[1][2] Furthermore, exploring potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies. The development of novel drug delivery systems to enhance the bioavailability of this compound is also a critical area for future research.[23] Continued exploration of this potent natural compound may lead to the development of novel and effective anti-cancer therapies.
References
- 1. texilajournal.com [texilajournal.com]
- 2. A Review on Anticancer Properties of this compound from Terminalia chebula | Texila Journal [texilajournal.com]
- 3. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway [frontiersin.org]
- 6. This compound, a COX-LOX dual inhibitor isolated from the fruits of Terminalia chebula Retz., induces apoptosis in COLO-205 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nveo.org [nveo.org]
- 9. nveo.org [nveo.org]
- 10. researchgate.net [researchgate.net]
- 11. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (CA) attenuates LPS-induced inflammation by suppressing NF-kappaB and MAPK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Angiogenesis In Vitro by this compound: A COX-LOX Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. The natural compound this compound inhibits vascular endothelial growth factor A mediated regulation of endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-angiogenic effect of this compound involves inhibition of the VEGFR2- and GSK-3β-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chebulinic acid derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chebulinic Acid: An Incipient Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Chebulagic Acid from Terminalia chebula: A Technical Guide to its Biological Activities
A Whitepaper for Researchers and Drug Development Professionals
Introduction
Chebulagic acid is a prominent hydrolyzable tannin isolated from the fruits of Terminalia chebula Retz., a tree highly esteemed in traditional medicine systems like Ayurveda.[1] This complex polyphenol is a significant contributor to the plant's diverse pharmacological properties.[1][2] Modern scientific investigation has increasingly focused on elucidating the mechanisms behind this compound's therapeutic potential, revealing a spectrum of biological activities that position it as a promising candidate for drug development. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations.
Anticancer Activity
This compound has demonstrated significant anticancer effects across various cancer cell lines.[3] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.[4][5]
Molecular Mechanisms of Action
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through the intrinsic mitochondrial pathway.[5] This is achieved by altering the mitochondrial membrane potential, which leads to a cascade of events including the increased expression of pro-apoptotic proteins like Bax and a concurrent decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][4] This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis.[6]
Inhibition of NF-κB Pathway: The nuclear factor kappa B (NF-κB) is a transcription factor that plays a crucial role in promoting cell survival and proliferation in cancer.[4] this compound has been shown to inhibit the activation of NF-κB.[6] It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[4][7] By stabilizing IκBα, this compound blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes involved in cell survival.[4][6]
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, specifically at the G1 phase.[4][5] This is mediated by an increased expression of the cyclin-dependent kinase inhibitor p27.[4] By arresting the cell cycle, this compound prevents cancer cells from dividing and proliferating.
Dual Inhibition of COX-2 and 5-LOX: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are enzymes that are often overexpressed in various cancers and contribute to inflammation and carcinogenesis.[2][8] this compound acts as a potent dual inhibitor of these enzymes, which contributes to its anti-proliferative effects.[8]
Quantitative Data: In Vitro Efficacy
The anticancer potential of this compound has been quantified in numerous studies. The following tables summarize its inhibitory concentrations against various cancer cell lines and key enzymes.
Table 1: IC50 Values of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| COLO-205 | Colon Cancer | ~25 | 24 | [9] |
| HCT-15 | Colon Cancer | Not specified | 24 | [8] |
| MDA-MB-231 | Breast Cancer | Not specified | 24 | [8] |
| DU-145 | Prostate Cancer | Not specified | 24 | [8] |
| K562 | Chronic Myeloid Leukemia | Not specified | 24 | [8] |
| HepG2 | Hepatocellular Carcinoma | 96.81 | 72 | [10] |
| Y79 | Retinoblastoma | ~10 | 24 | [6] |
Table 2: IC50 Values of this compound against Pro-inflammatory Enzymes
| Enzyme | IC50 (µM) | Reference |
| COX-1 | 15 ± 0.288 | [8] |
| COX-2 | 0.92 ± 0.011 | [8] |
| 5-LOX | 2.1 ± 0.057 | [8] |
Signaling Pathway Diagram
Caption: Anticancer signaling pathways of this compound.
Experimental Protocols
Cell Proliferation (MTT) Assay:
-
Seed cancer cells (e.g., Y79) in a 96-well plate at a density of 5 × 10³ cells/well and incubate overnight.[6]
-
Treat the cells with various concentrations of this compound (e.g., 0.001 to 100 µM) for 24 hours.[6]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of a lysis buffer (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage of the untreated control.
Apoptosis Analysis by Flow Cytometry:
-
Culture cells (e.g., COLO-205) to 70-80% confluency and treat with desired concentrations of this compound for 24 hours.[9]
-
Harvest the cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.[6][9]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[6][9]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution and the sub-G0/G1 apoptotic population using a flow cytometer.[9]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. This compound exhibits potent anti-inflammatory properties by targeting crucial inflammatory pathways.[11][12]
Molecular Mechanisms of Action
Suppression of NF-κB and MAPK Pathways: Similar to its anticancer mechanism, this compound's anti-inflammatory effects are largely mediated by the inhibition of the NF-κB pathway.[11][12] It also suppresses the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, ERK1/2, and JNK).[11][12] These pathways are critical for the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Mediators: By inhibiting NF-κB and MAPK activation, this compound effectively reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[12] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and COX-2.[12][13]
Quantitative Data: In Vitro Efficacy
The anti-inflammatory activity of this compound and related compounds has been evaluated by measuring the inhibition of NO production.
Table 3: Anti-inflammatory Activity of T. chebula Constituents
| Compound | Assay | IC50 (µM) | Cell Line | Reference |
| Chebulinic acid | NO Inhibition | 53.4 | LPS-stimulated macrophages | [13] |
| 2,3,6-tri-O-galloyl-beta-D-glucose | NO Inhibition | 55.2 | LPS-stimulated macrophages | [13] |
| Arjunic acid | NO Inhibition | 48.8 | LPS-stimulated macrophages | [13] |
| Arjunolic acid | NO Inhibition | 38.0 | LPS-stimulated macrophages | [13] |
Signaling Pathway Diagram
Caption: Anti-inflammatory signaling pathways of this compound.
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage, which is implicated in aging and various diseases.[2][4]
Molecular Mechanisms of Action
Free Radical Scavenging: As a polyphenol, this compound can directly donate hydrogen atoms or electrons to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[4][8]
Upregulation of Antioxidant Enzymes: this compound can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[11] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[4][11]
Quantitative Data: In Vitro Efficacy
The antioxidant capacity of this compound has been determined using various standard assays.
Table 4: Antioxidant Activity of this compound
| Assay | IC50 (µM) | Reference |
| DPPH radical scavenging | 1.4 ± 0.0173 | [8] |
| ABTS radical scavenging | 1.7 ± 0.023 | [8] |
Signaling Pathway Diagram
Caption: Antioxidant mechanisms of this compound.
Experimental Protocols
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated relative to a control without the antioxidant. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Antimicrobial Activity
This compound possesses a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and notably, antiviral properties.[2][3]
Molecular Mechanisms of Action
Antiviral Activity: this compound has shown significant efficacy against a range of viruses, particularly those that utilize host cell surface glycosaminoglycans (GAGs) for entry, such as Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Hepatitis C Virus (HCV).[14][15] The primary mechanism involves blocking the initial stages of viral infection by inhibiting the attachment and penetration of the virus into the host cell.[14][16] It is thought to interact with viral glycoproteins, preventing them from binding to cellular GAGs.[14]
Antibacterial Activity: this compound exhibits antibacterial effects against various pathogens.[16] Tannins, in general, are known to exert their antimicrobial action by precipitating microbial proteins and enzymes.
Quantitative Data: Antiviral Efficacy
The antiviral activity of this compound is summarized below, highlighting its potency and selectivity.
Table 5: Antiviral Activity of this compound
| Virus | Host Cell | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HCMV | HEL | 1.8 | >100 | >55.6 | [15] |
| HCV | Huh-7.5 | 4.8 | >100 | >20.8 | [15] |
| DENV-2 | Vero | 12.5 | >100 | >8.0 | [15] |
| MV | CHO-SLAM | 1.2 | >100 | >83.3 | [15] |
| RSV | HEp-2 | 2.5 | >100 | >40.0 | [15] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50
Experimental Workflow Diagram
Caption: Antiviral mechanism of this compound.
Experimental Protocols
Plaque Reduction Assay (for Antiviral Activity):
-
Grow a confluent monolayer of host cells (e.g., Vero cells for DENV-2) in 6-well plates.
-
Pre-incubate a known titer of the virus with serial dilutions of this compound for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture.
-
After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and the corresponding concentration of this compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 3-7 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Conclusion
This compound, a key bioactive constituent of Terminalia chebula, exhibits a remarkable array of pharmacological activities. Its potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties are supported by a growing body of scientific evidence. The mechanisms underlying these effects often involve the modulation of critical cellular signaling pathways such as NF-κB and MAPK. The quantitative data presented in this guide underscore its potential as a lead compound for the development of novel therapeutics. Further in vivo studies and clinical trials are warranted to fully translate the therapeutic promise of this compound into clinical applications.[3]
References
- 1. A comprehensive review on the diverse pharmacological perspectives of Terminalia chebula Retz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. A Review on Anticancer Properties of this compound from Terminalia chebula | Texila Journal [texilajournal.com]
- 4. nveo.org [nveo.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nveo.org [nveo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pjps.pk [pjps.pk]
- 11. This compound ameliorates DSS-induced colitis in mice by improving oxidative stress, inflammation and the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (CA) attenuates LPS-induced inflammation by suppressing NF-kappaB and MAPK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Broad-spectrum antiviral activity of this compound and punicalagin against viruses that use glycosaminoglycans for entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broad-spectrum antiviral activity of this compound and punicalagin against viruses that use glycosaminoglycans for entry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review on pharmacological activity of Terminalia chebula - Indian J Microbiol Res [ijmronline.org]
Chebulagic Acid: A Potent Antioxidant with Pronounced Free Radical Scavenging Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chebulagic acid, a hydrolyzable tannin found abundantly in the fruits of Terminalia chebula and other related species, has emerged as a powerful natural antioxidant.[1][2] Its unique chemical structure, rich in phenolic hydroxyl groups, endows it with exceptional free radical scavenging capabilities and the ability to modulate endogenous antioxidant defense mechanisms. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data on its efficacy, and providing standardized experimental protocols for its evaluation. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its potent antioxidant and cytoprotective effects.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants are crucial for mitigating the damaging effects of ROS. This compound has garnered significant scientific interest due to its robust antioxidant and free radical scavenging activities, positioning it as a promising candidate for the development of novel therapeutic and preventative agents.[3][4]
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms: direct free radical scavenging and indirect enhancement of cellular antioxidant defenses.
Direct Free Radical Scavenging
This compound's polyphenolic structure allows it to readily donate hydrogen atoms or electrons to neutralize a wide array of free radicals, including the superoxide anion (O₂⁻), hydroxyl radical (•OH), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This direct scavenging activity effectively terminates the chain reactions of oxidation, thereby preventing damage to vital cellular components such as lipids, proteins, and DNA.
Upregulation of the Nrf2-ARE Signaling Pathway
A key aspect of this compound's antioxidant prowess lies in its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Translocated to the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating the expression of a suite of protective enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling, thereby fortifying the cell's intrinsic antioxidant capacity.[6][7]
Quantitative Antioxidant Activity
The antioxidant and free radical scavenging efficacy of this compound has been quantified in numerous studies using various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its potency.
Table 1: Free Radical Scavenging Activity of this compound
| Assay | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) | Reference |
| DPPH | 1.4 ± 0.0173 | Butylated Hydroxytoluene (BHT) | Not Specified | [8] |
| ABTS | 1.7 ± 0.023 | Butylated Hydroxytoluene (BHT) | Not Specified | [8] |
| PTIO• | 3.5 ± 0.2 | Trolox | 26.8 ± 1.1 | [9] |
| FRAP | 1.5 ± 0.1 | Trolox | 11.6 ± 0.5 | [9] |
IC₅₀ represents the concentration of the compound required to inhibit 50% of the free radical activity.
Table 2: Enzyme Inhibitory and Other Antioxidant Activities of this compound
| Activity | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) | Reference |
| COX-1 Inhibition | 15 ± 0.288 | Not Specified | Not Specified | [10] |
| COX-2 Inhibition | 0.92 ± 0.011 | Not Specified | Not Specified | [10] |
| 5-LOX Inhibition | 2.1 ± 0.057 | Not Specified | Not Specified | [10] |
| Iron Chelation | - | Sodium Citrate | - | [9] |
| Lipid Peroxidation Inhibition | Effective Inhibition | Not Specified | Not Specified | [2] |
Further quantitative data for SOD and lipid peroxidation inhibition by isolated this compound is still emerging.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides standardized protocols for the most common in vitro antioxidant assays used to evaluate this compound.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound (or sample extract)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to obtain a range of concentrations.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of this compound or the positive control to their respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (or sample extract)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.
-
-
Working Solution: Dilute the ABTS•⁺ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.
-
Assay:
-
To each well of a 96-well plate, add 190 µL of the ABTS•⁺ working solution.
-
Add 10 µL of the different concentrations of this compound or the positive control to their respective wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: The IC₅₀ value is determined from a plot of inhibition percentage versus concentration.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of a compound to mimic the activity of the endogenous antioxidant enzyme superoxide dismutase, which catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue tetrazolium (NBT)
-
Potassium phosphate buffer, pH 7.8
-
This compound (or sample extract)
-
Positive control (e.g., SOD enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of xanthine, xanthine oxidase, and NBT in potassium phosphate buffer.
-
Assay:
-
In a 96-well plate, add the sample (this compound at various concentrations) or positive control.
-
Add the xanthine and NBT solutions to all wells.
-
Initiate the reaction by adding xanthine oxidase to all wells except the blank. The xanthine/xanthine oxidase system will generate superoxide radicals, which then reduce NBT to formazan (a colored product).
-
-
Incubation: Incubate the plate at room temperature for 20 minutes.
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: The percentage of inhibition of NBT reduction reflects the SOD-like activity and is calculated as:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: The IC₅₀ value is calculated from the dose-response curve.
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular injury. Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored complex.
Materials:
-
Lipid source (e.g., egg yolk homogenate or rat liver microsomes)
-
Ferrous sulfate (FeSO₄) to induce lipid peroxidation
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
This compound (or sample extract)
-
Positive control (e.g., Butylated hydroxytoluene - BHT)
-
Spectrophotometer
Procedure:
-
Reaction Mixture:
-
Prepare a reaction mixture containing the lipid source and the sample (this compound at various concentrations) or positive control.
-
Induce lipid peroxidation by adding FeSO₄.
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by adding TCA, which precipitates proteins.
-
Color Development: Add TBA reagent to the mixture and heat at 95°C for 60 minutes. This will lead to the formation of a pink-colored thiobarbituric acid reactive substances (TBARS) adduct.
-
Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated as:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: The IC₅₀ value is determined from the dose-response curve.
Mandatory Visualizations
To further elucidate the mechanisms and experimental processes described, the following diagrams are provided.
Caption: this compound activates the Nrf2-ARE signaling pathway.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Experimental workflow for the ABTS radical cation decolorization assay.
Conclusion
This compound stands out as a highly effective natural antioxidant with a multifaceted mechanism of action that includes direct free radical scavenging and the enhancement of endogenous antioxidant defenses via the Nrf2-ARE pathway. The quantitative data and standardized protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in preventing and treating conditions associated with oxidative stress. Future in vivo studies are warranted to fully elucidate its pharmacological profile and clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. nveo.org [nveo.org]
- 3. texilajournal.com [texilajournal.com]
- 4. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of chebulic acid from Terminalia chebula Retz. against t-BHP-induced oxidative stress by modulations of Nrf2 and its related enzymes in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a COX-LOX dual inhibitor isolated from the fruits of Terminalia chebula Retz., induces apoptosis in COLO-205 cell line. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroptosis-Inhibitory Difference between this compound and Chebulinic Acid Indicates Beneficial Role of HHDP [mdpi.com]
- 10. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]
anti-inflammatory properties of Chebulagic acid and its role in signaling pathways
An In-depth Technical Guide to the Anti-inflammatory Properties of Chebulagic Acid and Its Role in Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a hydrolyzable tannin isolated from the fruits of Terminalia chebula Retz, has demonstrated significant pharmacological potential, particularly in the realm of anti-inflammatory and antioxidant activities.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory properties, with a focus on its modulatory effects on key signaling pathways. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular mechanisms involved to serve as a resource for researchers and professionals in drug discovery and development.
Introduction to this compound
This compound (CA) is a prominent bioactive compound found in Terminalia chebula, a plant with a long history of use in traditional medicine.[2] Its chemical structure, a benzopyran tannin, endows it with potent antioxidant and anti-inflammatory capabilities.[2][3] Research has identified CA as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[1][4] Furthermore, its therapeutic potential extends to mitigating conditions such as ulcerative colitis, where it has been shown to reduce oxidative stress and inflammation.[1] This guide delves into the molecular mechanisms underpinning these effects, specifically its interaction with the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways.
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative findings from various in vitro and in vivo studies, illustrating the potent anti-inflammatory and antioxidant effects of this compound.
Table 1: Inhibitory Concentration (IC50) Values of this compound
| Target Enzyme/Activity | Cell Line/System | IC50 Value (µM) | Reference |
| COX-1 | Ovine | 15.0 ± 0.288 | [4][5] |
| COX-2 | Ovine | 0.92 ± 0.011 | [4][5] |
| 5-LOX | Potato | 2.1 ± 0.057 | [4][5] |
| DPPH Radical Scavenging | - | 1.4 ± 0.0173 | [6] |
| ABTS Radical Scavenging | - | 1.7 ± 0.023 | [6] |
Table 2: Growth Inhibition (GI50) of this compound on Cancer Cell Lines (24h treatment)
| Cell Line | Cancer Type | GI50 Value (µM) | Reference |
| HCT-15 | Colon | 20.3 ± 0.23 | [6] |
| COLO-205 | Colon | 18.0 ± 0.2186 | [6] |
| MDA-MB-231 | Breast | 26.2 ± 0.472 | [6] |
| DU-145 | Prostate | 28.54 ± 0.389 | [6] |
| K-562 | Leukemia | 30.66 ± 0.36 | [6] |
| Y79 | Retinoblastoma | ~50 | [7] |
Table 3: In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice
| Parameter | Treatment Group | Result | Reference |
| Body Weight Loss | High-dose CA (100 mg/kg) | Significant improvement from day 4 | [1] |
| Disease Activity Index (DAI) | CA (20 and 100 mg/kg) | Significantly reduced DAI score | [1] |
| Serum TNF-α, IL-1β, IL-6 | CA-treated | Markedly decreased levels | [1] |
| Colon MPO Activity | CA-treated | Markedly decreased | [1] |
Modulation of Key Signaling Pathways by this compound
This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways that are often dysregulated in inflammatory conditions.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[8] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[7][8]
This compound has been shown to potently suppress the NF-κB pathway.[1][9] It inhibits the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[9] This leads to a subsequent decrease in the nuclear levels of the p50 and p65 subunits of NF-κB and a downregulation of its target genes, such as iNOS, COX-2, TNF-α, and IL-6.[9]
Caption: this compound inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, including ERK1/2, JNK, and p38, are crucial for transducing extracellular signals to cellular responses, including inflammation.[10] LPS stimulation of macrophages leads to the phosphorylation and activation of these MAPKs, which in turn contribute to the production of pro-inflammatory mediators.[9]
This compound effectively suppresses the activation of all three major MAPK pathways.[1][9] Studies have demonstrated that in LPS-stimulated macrophages, this compound inhibits the phosphorylation of p38, ERK1/2, and JNK in a concentration-dependent manner.[9] This inhibition contributes significantly to its overall anti-inflammatory effect by reducing the expression of inflammatory cytokines.[10]
Caption: this compound suppresses the MAPK signaling pathways.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[11] Its activation is a two-step process: a priming signal (e.g., via NF-κB) upregulates NLRP3 and pro-IL-1β expression, and an activation signal triggers the assembly of the complex.[12][13]
Recent studies have shown that this compound can inhibit the NLRP3 inflammasome. In lung epithelial cells stimulated with the SARS-CoV-2 spike protein, this compound significantly reduced the release of IL-1β and IL-18 and suppressed the expression of the NLRP3 gene.[9] Mechanistically, it attenuates the expression of key inflammasome proteins, including NLRP3, ASC, and Caspase-1, thereby blocking the inflammatory cascade.[9]
Caption: this compound inhibits the NLRP3 inflammasome activation.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation.[14] The pathway involves cytokine receptor-associated JAKs, which, upon activation, phosphorylate STAT proteins.[15] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammatory responses.[14][15]
Currently, there is limited direct scientific literature detailing the specific inhibitory mechanisms of this compound on the JAK-STAT signaling pathway in the context of inflammation. While some natural compounds are known to inhibit this pathway, further research is required to elucidate whether this compound directly targets components of the JAK-STAT cascade and the functional consequences of such interactions in inflammatory diseases. This represents a promising avenue for future investigation.
References
- 1. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK–STAT pathway targeting for the treatment of inflammatory bowel disease | Semantic Scholar [semanticscholar.org]
- 3. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 4. Potential JAK2 Inhibitors from Selected Natural Compounds: A Promising Approach for Complementary Therapy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (CA) attenuates LPS-induced inflammation by suppressing NF-kappaB and MAPK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of the onset and progression of collagen-induced arthritis by this compound screened from a natural product library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of phosphorylated STAT3 by cucurbitacin I enhances chemoradiosensitivity in medulloblastoma-derived cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Chebulagic acid's antiviral effects against influenza and other viruses
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Chebulagic acid, a hydrolyzable tannin found in the medicinal plant Terminalia chebula, has emerged as a promising natural compound with potent antiviral activity against a wide range of clinically relevant viruses. Its multifaceted mechanism of action, targeting both viral and host factors, makes it an attractive candidate for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the antiviral effects of this compound, with a focus on its activity against influenza and other significant viral pathogens. We present a detailed summary of its in vitro and in vivo efficacy, elucidate its mechanisms of action through signaling pathways and experimental workflows, and provide detailed experimental protocols for key assays.
Quantitative Antiviral Activity of this compound
The antiviral potency of this compound has been quantified against numerous viruses using various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50 and EC50) and cytotoxicity (CC50) values reported in the literature.
| Virus Family | Virus | Assay | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Orthomyxoviridae | Influenza A Virus (IAV) | Neuraminidase Inhibition | - | 1.36 | - | - | [1] |
| Orthomyxoviridae | Influenza A Virus (PR8, M2(S31N)) | Plaque Reduction Assay | MDCK | 60.9 ± 22.0 | >100 | >1.64 | [2] |
| Orthomyxoviridae | Influenza A Virus (PR8, M2(S31)) | Plaque Reduction Assay | MDCK | 50.3 ± 26.4 | >100 | >1.99 | [2] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | A549 | 17.02 ± 2.82 | >317 | 18.62 | [1] |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Direct Antiviral Assay | Vero | 1.41 ± 0.51 (µg/mL) | >200 (µg/mL) | >141.8 | [3] |
| Herpesviridae | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | HEL | 25.50 ± 1.51 | >317 | >12.43 | [1][4] |
| Flaviviridae | Hepatitis C Virus (HCV) | Luciferase Reporter Assay | Huh-7.5 | 12.16 ± 2.56 | >317 | >26.07 | [1][4] |
| Flaviviridae | Dengue Virus (DENV-2) | Plaque Reduction Assay | Vero | - | - | - | [5][6][7] |
| Paramyxoviridae | Measles Virus (MV) | EGFP Expression Analysis | CHO-SLAM | 34.42 ± 4.35 | >317 | >9.21 | [1][4] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Plaque Reduction Assay | HEp-2 | 0.38 ± 0.05 | >317 | >834.21 | [1][4] |
| Picornaviridae | Enterovirus 71 (EV71) | Plaque Reduction Assay | RD | 12.5 (µg/mL) | >200 (µg/mL) | >16 | [8][9][10] |
| Picornaviridae | Coxsackievirus A16 (CVA16) | Plaque Reduction Assay | RD | 6.92 ± 0.25 | >100 | >14.45 | [11] |
| Coronaviridae | SARS-CoV-2 | Plaque Reduction Assay | Vero-E6 | 9.76 ± 0.42 | ~100 | >10.25 | [12] |
Mechanisms of Antiviral Action
This compound exerts its antiviral effects through multiple mechanisms, primarily by interfering with the early stages of viral infection and by inhibiting key viral enzymes.
Inhibition of Viral Entry
A primary mechanism of action for this compound is the inhibition of viral entry into host cells. This is achieved by targeting both viral glycoproteins and host cell surface glycosaminoglycans (GAGs), such as heparan sulfate and chondroitin sulfate, which many viruses use as attachment receptors.[5][6][7][13] By binding to these molecules, this compound effectively blocks the initial interaction between the virus and the host cell, preventing attachment, penetration, and subsequent infection.[5][6][7] This broad-spectrum mechanism is effective against a variety of enveloped viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), Hepatitis C Virus (HCV), Dengue Virus (DENV), Measles Virus (MV), and Respiratory Syncytial Virus (RSV).[5][6][7] For some viruses like HSV-1, this compound can also directly inactivate viral particles.[13]
Inhibition of Viral Enzymes
This compound has also been shown to directly inhibit the activity of essential viral enzymes.
-
Influenza Neuraminidase: For influenza A virus, this compound acts as a neuraminidase inhibitor.[14][15][16] Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected cells.[17] By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.[14][15][16] Notably, it has been shown to be effective against oseltamivir-resistant strains of influenza A, suggesting a different binding mode or mechanism of action compared to conventional neuraminidase inhibitors.[14][15][16]
-
SARS-CoV-2 3CL Protease: In the context of SARS-CoV-2, this compound has been identified as an allosteric inhibitor of the 3-chymotrypsin-like protease (3CLpro).[12] This enzyme is essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. By binding to an allosteric site, this compound modulates the enzyme's activity, thereby inhibiting viral replication.[12]
Modulation of Host Signaling Pathways
In addition to its direct antiviral effects, this compound can also modulate host inflammatory responses. In a study on respiratory syncytial virus (RSV) infection, this compound was found to suppress the IKK-NF-κB and MAPK signaling pathways.[18] This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS, COX-2, and PGE2, thereby alleviating virus-induced lung pathology.[18]
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., MDCK for influenza, Vero for HSV) in 6-well or 12-well plates and incubate until confluent.
-
Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Serially dilute the virus stock and infect the cells for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium (e.g., agarose or methylcellulose) containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the vehicle control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Enzyme and Substrate Preparation: Prepare a solution of purified influenza neuraminidase and a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA).
-
Compound Incubation: Pre-incubate the neuraminidase enzyme with various concentrations of this compound or a control inhibitor (e.g., oseltamivir) for a specific time at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: After a set incubation period, stop the reaction and measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity.
Conclusion and Future Directions
This compound has demonstrated significant potential as a broad-spectrum antiviral agent. Its ability to target multiple viruses through various mechanisms, including the inhibition of viral entry and essential viral enzymes, makes it a compelling lead compound for further drug development. The favorable selectivity indices observed for many viruses suggest a good safety profile, although comprehensive preclinical and clinical studies are required to confirm its therapeutic potential in humans. Future research should focus on optimizing the structure of this compound to enhance its antiviral potency and pharmacokinetic properties, as well as exploring its efficacy in in vivo models for a wider range of viral infections. The development of this compound or its derivatives could provide a valuable addition to the arsenal of antiviral therapies, particularly in the context of emerging and drug-resistant viral diseases.
References
- 1. Antiviral Role of Phenolic Compounds against Dengue Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-HSV-2 activity of Terminalia chebula Retz extract and its constituents, chebulagic and chebulinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-spectrum antiviral activity of this compound and punicalagin against viruses that use glycosaminoglycans for entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Broad-spectrum antiviral activity of this compound and punicalagin against viruses that use glycosaminoglycans for entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Hydrolyzable Tannin, Exhibited Antiviral Activity in Vitro and in Vivo against Human Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a hydrolyzable tannin, exhibited antiviral activity in vitro and in vivo against human enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of this compound and punicalagin as novel allosteric inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrolyzable tannins (this compound and punicalagin) target viral glycoprotein-glycosaminoglycan interactions to inhibit herpes simplex virus 1 entry and cell-to-cell spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification of Chebulinic Acid and this compound as Novel Influenza Viral Neuraminidase Inhibitors [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Chebulinic Acid and this compound as Novel Influenza Viral Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. restoredcdc.org [restoredcdc.org]
- 18. e-century.us [e-century.us]
Chebulagic Acid: A Preclinical Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chebulagic acid (CA), a prominent ellagitannin found in Terminalia chebula and other medicinal plants, is emerging as a compelling candidate for neuroprotective therapies. Preclinical investigations have illuminated its multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-protein aggregation properties. This technical guide provides an in-depth overview of the neuroprotective effects of this compound demonstrated in preclinical studies, with a focus on its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. We present a comprehensive summary of quantitative data from key in vitro and in vivo experiments, detailed experimental protocols, and visualizations of the critical signaling pathways involved.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, and the accumulation of misfolded proteins, presents a significant challenge for drug development. This compound has garnered attention for its ability to target multiple facets of this pathological cascade. This document serves as a technical resource, consolidating the current preclinical evidence for the neuroprotective efficacy of this compound.
Neuroprotective Mechanisms of this compound
Preclinical studies have identified several key mechanisms through which this compound exerts its neuroprotective effects:
-
Antioxidant Activity: this compound is a potent scavenger of free radicals, a key contributor to neuronal damage in neurodegenerative diseases.
-
Anti-inflammatory Effects: The compound has been shown to suppress the production of pro-inflammatory mediators in the brain.
-
Inhibition of Protein Aggregation: this compound has demonstrated the ability to inhibit the fibrillization of alpha-synuclein, a pathological hallmark of Parkinson's disease.
-
Induction of Autophagy: By promoting the cellular "housekeeping" process of autophagy, this compound may aid in the clearance of toxic protein aggregates.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Model System | Toxin/Stress | This compound Concentration | Outcome Measure | Result | Citation |
| SH-SY5Y Human Neuroblastoma Cells | 600 μM MPP+ (1-methyl-4-phenylpyridinium) | 3.13, 6.25, 12.5, 25 μM | Cell Viability (MTT Assay) | Dose-dependent attenuation of MPP+-induced cytotoxicity.[1] | [1] |
| Alpha-synuclein Fibrillization Assay | N/A | Not specified | Thioflavin T (ThT) Fluorescence | Complete inhibition of observable increase in ThT fluorescence over 17 days.[2] | [2] |
Table 2: In Vivo Neuroprotective Effects of Terminalia chebula Extract (High in this compound)
| Animal Model | Insult | Treatment | Dosage | Outcome Measure | Result | Citation |
| Gerbil | Transient Cerebral Ischemia (MCAO) | Terminalia chebula seed extract (TCE) | 100 mg/kg, oral, daily for 7 days | Neuronal Survival (CA1 region) | 62% of sham group vs. 12.2% in vehicle-treated ischemia group.[3] | [3] |
Note: Data for pure this compound in animal models of stroke and Alzheimer's disease is limited. The data presented here is from an extract known to be rich in this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Model of Parkinson's Disease: MPP+ Induced Cytotoxicity in SH-SY5Y Cells
This protocol is adapted from a study investigating the neuroprotective effects of this compound against MPP+, a neurotoxin that induces Parkinson's-like pathology.[1]
Objective: To assess the ability of this compound to protect neuronal cells from MPP+-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (CA)
-
1-methyl-4-phenylpyridinium (MPP+)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, and 25 μM) for 2 hours.[1]
-
Induction of Cytotoxicity: Add MPP+ to the culture medium to a final concentration of 600 μM and incubate for 48 hours.[1]
-
Cell Viability Assay (MTT):
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Inhibition of Alpha-Synuclein Fibrillization
This protocol is based on a study demonstrating the potent inhibitory effect of this compound on the aggregation of alpha-synuclein.[2][4]
Objective: To evaluate the effect of this compound on the fibrillization of alpha-synuclein in vitro.
Materials:
-
Recombinant human alpha-synuclein protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (CA)
-
Thioflavin T (ThT)
-
96-well black plates with clear bottoms
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Alpha-Synuclein: Prepare a stock solution of alpha-synuclein in PBS.
-
Aggregation Assay:
-
In a 96-well plate, combine alpha-synuclein solution, this compound at various concentrations, and ThT.
-
Incubate the plate at 37°C with continuous shaking.
-
-
Fluorescence Measurement: Monitor the ThT fluorescence intensity at regular intervals over several days. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Data Analysis: Plot the fluorescence intensity against time. The lag time and the maximum fluorescence intensity can be used to quantify the extent of fibrillization and the inhibitory effect of this compound.
Middle Cerebral Artery Occlusion (MCAO) Animal Model of Ischemic Stroke
The following is a general protocol for the MCAO model. While direct studies with pure this compound are limited, a study using a Terminalia chebula extract with a high this compound content administered the extract orally at 100 mg/kg daily for 7 days prior to ischemia.[3]
Objective: To induce focal cerebral ischemia in rodents to model human ischemic stroke.
Materials:
-
Rodents (rats or mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament suture
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA and temporarily clamp the CCA and ICA. Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-120 minutes), withdraw the suture to allow reperfusion.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesia and monitoring.
-
Infarct Volume Assessment: After a set period (e.g., 24 hours), euthanize the animal, and slice the brain. Stain the slices with TTC, which stains viable tissue red, leaving the infarcted area white.
-
Data Analysis: Quantify the infarct volume using image analysis software.
Western Blot Analysis of Signaling Pathways
This protocol outlines the general steps for Western blotting to analyze the modulation of signaling pathways by this compound, such as the autophagy pathway.[1]
Objective: To detect and quantify changes in the expression levels of specific proteins in response to this compound treatment.
Materials:
-
Cell or tissue lysates
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against p-AMPK, AMPK, p-mTOR, mTOR, LC3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the neuroprotective effects of this compound.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound holds significant promise as a neuroprotective agent. Its ability to modulate multiple key pathological pathways in neurodegenerative diseases makes it an attractive candidate for further drug development. However, several areas require further investigation:
-
Pharmacokinetics and Brain Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, and its ability to cross the blood-brain barrier.
-
Efficacy in a Broader Range of Animal Models: While promising, the efficacy of pure this compound needs to be rigorously tested in various animal models of Alzheimer's disease and stroke.
-
Long-term Safety and Toxicity: Comprehensive long-term safety and toxicology studies are essential before consideration for clinical trials.
-
Optimization of Drug Delivery: Formulation and drug delivery strategies could be explored to enhance the bioavailability and therapeutic efficacy of this compound.
References
- 1. Neuroprotective Effect of this compound via Autophagy Induction in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Extract from Terminalia chebula seeds protect against experimental ischemic neuronal damage via maintaining SODs and BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrogallol, Corilagin and this compound target the “fuzzy coat” of alpha-synuclein to inhibit the fibrillization of the protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Identification and Quantification of Chebulagic Acid using HPLC and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of Chebulagic acid, a bioactive hydrolyzable tannin found in various medicinal plants, utilizing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
High-Performance Liquid Chromatography coupled with a photodiode array (PDA) or UV-Vis detector is a robust and widely used technique for the quantification of this compound in various samples, including plant extracts and herbal formulations.
Experimental Workflow: HPLC Quantification of this compound
Caption: Workflow for the quantification of this compound using HPLC.
Detailed HPLC Protocol
This protocol is a composite based on several validated methods for the analysis of this compound and related tannins.
1. Sample Preparation:
-
Plant Material: Extract dried and powdered plant material (e.g., fruits of Terminalia species) with a hydroalcoholic solvent (e.g., 70% methanol in water) at room temperature.[1]
-
Extraction: Perform the extraction multiple times (e.g., three times) to ensure complete recovery. Pool the extracts and concentrate them under reduced pressure. Dry the concentrated extract to remove any residual solvent.[1]
-
Sample Solution: Accurately weigh the dried extract and dissolve it in HPLC-grade methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
2. Standard Preparation:
-
Stock Solution: Prepare a stock solution of this compound standard (e.g., 500 µg/mL) in HPLC-grade methanol.[1]
-
Calibration Standards: Prepare a series of working standard solutions by appropriate dilution of the stock solution to create a calibration curve (e.g., 2.5-75 µg/mL).[1]
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Column: A reversed-phase C18 (RP-18) column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically employed to achieve good separation of this compound from other components in the extract. A representative gradient is as follows:
Time (min) % Solvent A % Solvent B 0 95 5 25 50 50 30 5 95 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[1]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor the eluent at a wavelength of 270 nm or 280 nm, where this compound exhibits strong absorbance.[2][3]
4. Data Analysis and Quantification:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calibration Curve: Plot the peak area of the this compound standard against its concentration to generate a linear regression curve.
-
Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC quantification of this compound from published methods.
| Parameter | Value | Reference |
| Retention Time (Rt) | ~12.15 min | [2] |
| Linearity Range | 2.5 - 75 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.992 | [1] |
| Limit of Detection (LOD) | 1.0 µg/mL | [1] |
| Limit of Quantification (LOQ) | 2.5 µg/mL | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Quantification of this compound
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound. Furthermore, quantitative NMR (qNMR) is emerging as a powerful method for determining the purity and concentration of compounds without the need for an identical reference standard for calibration.
Experimental Workflow: NMR Analysis of this compound
Caption: Workflow for the identification and quantification of this compound using NMR.
Protocol for Structural Identification by NMR
1. Sample Preparation:
-
Isolate and purify this compound from the plant extract using appropriate chromatographic techniques (e.g., column chromatography).[4]
-
Dry the purified compound thoroughly to remove any residual solvents.
-
Dissolve an accurately weighed amount of the purified this compound in a suitable deuterated solvent, typically Methanol-d4 (CD3OD).[4]
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, multiplicities, and integrals of the proton signals.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms in the molecule.
-
2D NMR (Optional but Recommended): For complete and unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
3. Data Interpretation:
-
Compare the acquired ¹H and ¹³C NMR data with published literature values to confirm the identity of this compound.
¹H and ¹³C NMR Spectral Data of this compound
The following table presents the ¹H and ¹³C NMR spectral data for this compound recorded in CD3OD at 400 MHz.[4]
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Glucose Moiety | ||
| 1 | 93.8 | 6.12 (d, 8.0) |
| 2 | 72.1 | 5.21 (t, 8.0) |
| 3 | 75.3 | 5.61 (t, 8.0) |
| 4 | 68.9 | 5.01 (t, 8.0) |
| 5 | 76.4 | 4.15 (m) |
| 6a | 63.1 | 4.45 (dd, 12.0, 2.0) |
| 6b | 4.38 (dd, 12.0, 5.2) | |
| Galloyl Group | ||
| 1' | 121.3 | - |
| 2', 6' | 110.5 | 7.05 (s) |
| 3', 5' | 146.2 | - |
| 4' | 140.1 | - |
| 7' (C=O) | 166.8 | - |
| Hexahydroxydiphenoyl (HHDP) Group | ||
| 1'' | 116.9 | - |
| 2'' | 125.8 | - |
| 3'' | 145.2 | - |
| 4'' | 137.4 | - |
| 5'' | 145.2 | - |
| 6'' | 108.1 | 6.42 (s) |
| 7'' (C=O) | 169.1 | - |
| 1''' | 116.9 | - |
| 2''' | 125.8 | - |
| 3''' | 145.2 | - |
| 4''' | 137.4 | - |
| 5''' | 145.2 | - |
| 6''' | 108.1 | 6.55 (s) |
| 7''' (C=O) | 169.1 | - |
| Chebuloyl Group | ||
| 1'''' | 74.2 | 4.98 (d, 2.8) |
| 2'''' | 40.1 | 3.25 (m) |
| 3''''a | 35.1 | 2.15 (m) |
| 3''''b | 2.01 (m) | |
| 4'''' | 116.9 | - |
| 5'''' | 145.2 | - |
| 6'''' | 108.1 | 6.31 (s) |
| 7'''' (C=O) | 169.1 | - |
| 8'''' (C=O) | 174.5 | - |
| 9'''' (C=O) | 172.1 | - |
Protocol for Quantification by qNMR
Quantitative NMR (qNMR) relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a known amount of an internal standard, the concentration of the analyte can be determined.
1. Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., plant extract).
-
Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the sample.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CD3OD).
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves:
-
Ensuring a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei between scans.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Proper phasing and baseline correction of the spectrum.
-
3. Data Analysis:
-
Integrate a well-resolved, non-overlapping signal from this compound (e.g., the singlet at δ 7.05 ppm corresponding to the galloyl protons).
-
Integrate a known signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / V)
Where:
-
Canalyte = Concentration of this compound
-
Ianalyte = Integral of the this compound signal
-
Nanalyte = Number of protons giving rise to the integrated this compound signal
-
Istd = Integral of the internal standard signal
-
Nstd = Number of protons giving rise to the integrated internal standard signal
-
MWanalyte = Molecular weight of this compound (954.67 g/mol )
-
MWstd = Molecular weight of the internal standard
-
mstd = Mass of the internal standard
-
V = Volume of the solvent
-
Conclusion
The combination of HPLC and NMR spectroscopy provides a comprehensive approach for the analysis of this compound. HPLC is a highly sensitive and validated method for routine quantification, while NMR offers definitive structural confirmation and an alternative, primary method for quantification. The protocols and data presented here serve as a valuable resource for researchers and scientists engaged in the study and development of natural products containing this compound.
References
application of Chebulagic acid in in vitro cell culture assays
Application Note and Protocols for Researchers
Chebulagic acid, a bioactive benzopyran tannin found in the fruits of Terminalia chebula, has garnered significant attention in biomedical research for its diverse pharmacological activities.[1][2] This document provides detailed application notes and protocols for utilizing this compound in various in vitro cell culture assays, targeting researchers, scientists, and professionals in drug development.
Overview of Biological Activities
This compound exhibits a broad spectrum of biological effects, making it a compound of interest for therapeutic development. Its key properties demonstrated in in vitro studies include:
-
Anti-inflammatory Effects: this compound has been shown to inhibit key inflammatory mediators. It acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes crucial in the inflammatory cascade.[1][3] Furthermore, it can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[4][5][6]
-
Antioxidant Activity: The compound is a potent antioxidant, effectively scavenging free radicals.[1] This activity is crucial in mitigating oxidative stress-related cellular damage.
-
Anticancer Properties: this compound demonstrates significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[1][7] It can induce cell cycle arrest, modulate apoptotic pathways, and inhibit angiogenesis, a critical process for tumor growth and metastasis.[8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its efficacy.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Exposure Time (h) | Reference |
| COLO-205 | Colon Cancer | MTT | 18 ± 0.2186 | 24 | [7] |
| HCT-15 | Colon Cancer | MTT | 20.3 ± 0.23 | 24 | [7] |
| MDA-MB-231 | Breast Cancer | MTT | 26.2 ± 0.472 | 24 | [7] |
| DU-145 | Prostate Cancer | MTT | 28.54 ± 0.389 | 24 | [7] |
| K562 | Chronic Myeloid Leukemia | MTT | 30.66 ± 0.36 | 24 | [7] |
| Y79 | Retinoblastoma | MTT | ~50 | 24 | [9][11] |
| PC-3 | Prostate Cancer | MTT | Significant inhibition at 25, 50, and 100 µM | 24 | [12] |
| MKN1 | Gastric Cancer | CCK-8 | Concentration-dependent inhibition | 48 | [13][14] |
| NUGC3 | Gastric Cancer | CCK-8 | Concentration-dependent inhibition | 48 | [13][14] |
| HepG2 | Liver Cancer | CCK-8 | 163.06 (48h), 96.81 (72h) | 48, 72 | [15] |
Table 2: Enzyme Inhibition and Antioxidant Activity of this compound
| Target/Assay | Activity | IC50 (µM) | Reference |
| COX-1 | Inhibition | 15 ± 0.288 | [3] |
| COX-2 | Inhibition | 0.92 ± 0.011 | [3] |
| 5-LOX | Inhibition | 2.1 ± 0.057 | [3] |
| DPPH Radical Scavenging | Antioxidant | 1.4 ± 0.0173 | [7] |
| ABTS Radical Scavenging | Antioxidant | 1.7 ± 0.023 | [7] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the biological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.[7][9][12]
Materials:
-
Target cancer cell lines (e.g., COLO-205, PC-3, Y79)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound (e.g., 0.001 to 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of lysis buffer to each well to dissolve the formazan crystals. Agitate the plate for 1 minute.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of inhibition against the log of the concentration of this compound.
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells induced by this compound.[9][10]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 50 µM) for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Expression Analysis
This protocol is used to analyze the effect of this compound on the expression levels of specific proteins involved in signaling pathways, apoptosis, and inflammation.[9][12][13]
Materials:
-
Target cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, NF-κB, p-GSK3β, β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells with lysis buffer and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound is a promising natural compound with multifaceted biological activities demonstrated in a variety of in vitro cell culture assays. The protocols and data presented here provide a valuable resource for researchers investigating its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. texilajournal.com [texilajournal.com]
- 2. nveo.org [nveo.org]
- 3. This compound, a COX-LOX dual inhibitor isolated from the fruits of Terminalia chebula Retz., induces apoptosis in COLO-205 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitative analysis and in vitro anti-arthritic effects of five polyphenols from Terminalia chebula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates DSS-induced colitis in mice by improving oxidative stress, inflammation and the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Anti-angiogenic effect of this compound involves inhibition of the VEGFR2- and GSK-3β-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. This compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway [frontiersin.org]
- 15. pjps.pk [pjps.pk]
Application Notes and Protocols: Determining Chebulagic Acid's Cytotoxicity in Cancer Cell Lines Using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chebulagic acid, a phenolic compound isolated from the medicinal plant Terminalia chebula, has garnered significant interest for its potential anticancer properties.[1][2] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[5][6]
Principle of the MTT Assay
The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow, water-soluble MTT into a purple, insoluble formazan.[4][6] This reduction is primarily carried out by mitochondrial succinate dehydrogenase enzymes.[3] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effect of this compound has been evaluated in a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) values determined by MTT assay. These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| COLO-205 | Human Colorectal Carcinoma | 18 ± 0.2186 | 24 | [7] |
| HCT-15 | Human Colorectal Carcinoma | 20.3 ± 0.23 | 24 | [7] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 26.2 ± 0.472 | 24 | [7] |
| DU-145 | Human Prostate Carcinoma | 28.54 ± 0.389 | 24 | [7] |
| K562 | Human Chronic Myelogenous Leukemia | 30.66 ± 0.36 | 24 | [7] |
| Y79 | Human Retinoblastoma | ~50 | Not Specified | [1] |
| PC-3 | Human Prostate Carcinoma | >25 | 24 | [8] |
| MKN1 | Human Gastric Adenocarcinoma | Concentration-dependent inhibition | Not Specified | [9] |
| NUGC3 | Human Gastric Adenocarcinoma | Concentration-dependent inhibition | Not Specified | [9] |
| HepG2 | Human Hepatocellular Carcinoma | Dose and time-dependent inhibition | Not Specified | [10] |
Experimental Protocols
This section provides a detailed protocol for determining the cytotoxicity of this compound in adherent cancer cell lines using the MTT assay.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals[5]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Figure 1. Experimental workflow for the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium from the stock solution. The final concentrations should typically range from 1 µM to 100 µM.[8]
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[11][13]
-
Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[6][11]
-
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways Affected by this compound
This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Figure 2. Signaling pathways modulated by this compound.
-
Induction of Apoptosis: this compound induces apoptosis (programmed cell death) in cancer cells. It achieves this by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[1][8] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are key executioners of apoptosis.[1]
-
Inhibition of NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cell survival and proliferation. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing its pro-survival functions in cancer cells.[1][2]
-
Inhibition of AURKA/β-catenin/Wnt Pathway: In gastric cancer, this compound has been found to suppress tumor progression by inhibiting the Aurora A (AURKA)/β-catenin/Wnt signaling pathway.[9][15] AURKA is a kinase that is often overexpressed in cancer and promotes cell proliferation. By inhibiting this pathway, this compound can impede the growth and migration of gastric cancer cells.[9]
Conclusion
The MTT assay is a reliable and straightforward method for assessing the cytotoxic effects of this compound on various cancer cell lines. The data presented in these application notes demonstrate the potent anti-proliferative activity of this compound across a spectrum of cancers. The detailed protocol provided herein offers a standardized approach for researchers to evaluate the efficacy of this promising natural compound. Furthermore, understanding the signaling pathways modulated by this compound provides valuable insights into its mechanism of action and supports its further investigation as a potential therapeutic agent in oncology.
References
- 1. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
Experimental Design for In Vivo Studies of Chebulagic Acid in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chebulagic acid (CA), a hydrolyzable tannin found in the fruits of Terminalia chebula, has garnered significant interest for its diverse pharmacological activities.[1][2] Preclinical in vivo studies have demonstrated its potential as a therapeutic agent for a range of diseases, including diabetes, inflammation, cancer, and viral infections.[3][4][5][6] This document provides detailed application notes and standardized protocols for conducting in vivo studies to evaluate the efficacy and safety of this compound in various animal models.
Data Presentation: Summary of In Vivo Studies
The following tables summarize the quantitative data from various in vivo studies investigating the therapeutic effects and pharmacokinetics of this compound.
Table 1: Anti-Diabetic Effects of this compound
| Animal Model | Treatment Group | Dose | Route of Administration | Key Findings | Reference(s) |
| Maltose-loaded Sprague-Dawley (SD) rats | This compound | 100 mg/kg | Oral | Significantly reduced postprandial blood glucose levels by 11.1% compared to the control group. The area under the glycemic curve (AUC0–120 min) was significantly reduced. | [3][7] |
| High-fat diet (HFD)/streptozotocin (STZ)-induced diabetic Wistar rats | This compound | 25, 50, and 100 mg/kg | Oral | Dose-dependently decreased plasma glucose and glycosylated hemoglobin levels, and increased plasma insulin levels. The 50 mg/kg dose was found to be the most effective. | [8][9] |
| HFD/STZ-induced diabetic rats | This compound | 50 mg/kg/day for 30 days | Oral | Significantly lowered blood sugar, serum creatinine, and urea levels. Increased mRNA expression of insulin signaling components (GLUT4, Akt, insulin receptor, IRS-1). | [10] |
Table 2: Anti-Inflammatory Effects of this compound
| Animal Model | Treatment Group | Dose | Route of Administration | Key Findings | Reference(s) |
| Dextran sulfate sodium (DSS)-induced colitis in mice | This compound | Not specified | Not specified | Ameliorated colitis by improving oxidative stress, and inflammation, and modulating gut microbiota. Inhibited the NF-κB signaling pathway. | [4] |
Table 3: Anti-Cancer Effects of this compound
| Animal Model | Treatment Group | Dose | Route of Administration | Key Findings | Reference(s) |
| Gastric cancer tumor-bearing nude mice | This compound | Not specified | Not specified | Significantly suppressed tumor growth, volume, and weight. Inhibited the AURKA/β-catenin/Wnt signaling pathway. | [5] |
| Retinoblastoma cells (in vitro) | This compound | 50 μM | - | Induced G1 arrest and apoptosis, and inhibited NFκB. | [11][12] |
Table 4: Antiviral Effects of this compound
| Animal Model | Treatment Group | Dose | Route of Administration | Key Findings | Reference(s) |
| Mice challenged with a lethal dose of enterovirus 71 (EV71) | This compound | 1 mg/kg | Not specified | Efficiently reduced mortality and relieved clinical symptoms by inhibiting viral replication. | [6] |
Table 5: Pharmacokinetic Parameters of this compound in Rodents
| Animal Model | Administration | Cmax | AUC(0-tn) | T1/2 | Reference(s) |
| Rats | Oral administration of Terminalia chebula extract | 4,983.57 ± 1721.53 ng/mL | 231,112.38 ± 64,555.20 hng/mL | 19.98 h | [13][14][15] |
| Mice | Oral gavage of Triphala (containing CA) | 4061 ng/mL (~4.0 μM) | 4.24E+05 minng/ml | 67 min | [16] |
Table 6: Toxicity Profile of this compound and Related Compounds
| Compound | Animal Model | Dose | Route of Administration | Observations | Reference(s) |
| Chebulinic acid | Sprague Dawley rats | 300 and 2000 mg/kg | Oral gavage | No morbidity or mortality observed. No significant changes in body weight, organ weight, hematological, or biochemical parameters. | [17][18] |
| Terminalia chebula hydroalcoholic extract | BALB/c mice | Up to 5000 mg/kg (acute); 2754.436 mg/kg (sub-acute LD50) | Oral gavage | Acute toxicity LD50 was over 5000 mg/kg. | [19] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments to assess the therapeutic potential of this compound.
Protocol 1: Induction of Type 1 Diabetes Mellitus in Rats using Streptozotocin (STZ)
Objective: To induce a diabetic state in rats that mimics Type 1 diabetes for evaluating the anti-hyperglycemic effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Glucometer and test strips
-
Metabolic cages
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard pellet diet and water.
-
Induction of Diabetes:
-
Fast the rats overnight (12-14 hours) before STZ injection.
-
Freshly prepare STZ solution by dissolving it in cold, sterile citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ (typically 40-65 mg/kg body weight).[1][4] The optimal dose may vary depending on the rat strain and should be determined in a pilot study.
-
Control animals receive an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes:
-
After 72 hours of STZ injection, collect blood from the tail vein.
-
Measure blood glucose levels using a glucometer.
-
Rats with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and are selected for the study.
-
-
Experimental Grouping and Treatment:
-
Divide the diabetic rats into groups (n=6-8 per group):
-
Group I: Normal Control (non-diabetic, vehicle-treated)
-
Group II: Diabetic Control (diabetic, vehicle-treated)
-
Group III: Diabetic + this compound (e.g., 25, 50, 100 mg/kg, orally)
-
Group IV: Diabetic + Standard Drug (e.g., Metformin, Glibenclamide)
-
-
Administer this compound or vehicle orally once daily for the specified duration (e.g., 30 days).
-
-
Data Collection and Analysis:
-
Monitor body weight and food and water intake regularly.
-
Measure fasting blood glucose levels at regular intervals (e.g., weekly).
-
At the end of the study, collect blood for biochemical analysis (e.g., plasma insulin, HbA1c, lipid profile).
-
Collect tissues (e.g., pancreas, liver, kidney) for histopathological examination and molecular analysis (e.g., Western blotting, RT-PCR for signaling pathway components).
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.
-
Protocol 2: Induction of Colitis in Mice using Dextran Sulfate Sodium (DSS)
Objective: To induce acute or chronic colitis in mice to evaluate the anti-inflammatory properties of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
This compound
-
Vehicle
-
Standard anti-inflammatory drug (e.g., Mesalazine)
Procedure:
-
Animal Acclimatization: Acclimatize mice as described in Protocol 1.
-
Induction of Acute Colitis:
-
Induction of Chronic Colitis:
-
Administer cycles of DSS (e.g., 1-3% in drinking water for 5-7 days) followed by a recovery period with regular drinking water (e.g., 7-14 days).[9] Repeat for 2-3 cycles.
-
-
Experimental Grouping and Treatment:
-
Divide the mice into groups (n=8-10 per group):
-
Group I: Control (regular drinking water, vehicle-treated)
-
Group II: DSS Control (DSS in drinking water, vehicle-treated)
-
Group III: DSS + this compound (e.g., specific doses, orally)
-
Group IV: DSS + Standard Drug
-
-
Administer this compound or vehicle orally daily, starting concurrently with or a few days before DSS administration.
-
-
Monitoring and Assessment:
-
Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the mice and collect the colon.
-
Measure colon length and weight.
-
Collect colon tissue for histopathological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or RT-PCR.
-
Analyze gut microbiota composition from fecal samples if required.
-
Protocol 3: Gastric Cancer Xenograft Model in Nude Mice
Objective: To establish a tumor xenograft model to evaluate the anti-cancer efficacy of this compound.
Materials:
-
Athymic nude mice (BALB/c nu/nu), 4-6 weeks old
-
Human gastric cancer cell line (e.g., MKN1, NUGC3, MKN-45)[5][6][20]
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Matrigel (optional)
-
This compound
-
Vehicle
-
Standard chemotherapeutic agent (e.g., 5-Fluorouracil)
Procedure:
-
Cell Culture and Preparation:
-
Culture the gastric cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in sterile phosphate-buffered saline (PBS) or serum-free medium.
-
Cell viability should be >95% as determined by trypan blue exclusion.
-
-
Tumor Inoculation:
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable and reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Experimental Grouping and Treatment:
-
Divide the mice into groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: this compound (specific doses, e.g., intraperitoneally or orally)
-
Group III: Standard Chemotherapeutic Agent
-
-
Administer the treatments for a predetermined period (e.g., 3-4 weeks).
-
-
Endpoint Analysis:
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumor tissue for histopathology (H&E staining), immunohistochemistry (e.g., for proliferation markers like Ki-67), and molecular analysis (Western blotting, RT-PCR to investigate signaling pathways).
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for in vivo studies of this compound.
Signaling Pathway Diagrams
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the MAPK signaling pathway.
AURKA/β-catenin/Wnt Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the AURKA/β-catenin/Wnt pathway.
References
- 1. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. socmucimm.org [socmucimm.org]
- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 9. mpbio.com [mpbio.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Tumor xenograft model in nude mice [bio-protocol.org]
- 15. Tumor cell xenograft assay in nude mice [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 18. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Bioavailability of Chebulagic Acid Through Advanced Encapsulation Techniques
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chebulagic acid (CA), a hydrolysable tannin found in medicinal plants such as Terminalia chebula, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic potential is often hindered by poor oral bioavailability, which is attributed to factors like low solubility, limited permeability, and rapid metabolism.[3][4] Encapsulation technologies offer a promising strategy to overcome these limitations by protecting CA from degradation, enhancing its solubility, and facilitating its absorption.
These application notes provide a comprehensive overview of various encapsulation techniques to improve the bioavailability of this compound. Detailed protocols for spray drying, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes are presented, along with a summary of the current, albeit limited, pharmacokinetic data for this compound and more extensive data for the structurally similar molecule, ellagic acid, which serves as a valuable proxy.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of unencapsulated this compound and the improvements in bioavailability observed with encapsulated ellagic acid, which can be indicative of the potential enhancements for this compound.
Table 1: Pharmacokinetic Parameters of Unencapsulated this compound in Rats
| Parameter | Value | Reference |
| Cmax (ng/mL) | 4,983.57 ± 1721.53 | [5] |
| AUC(0-tn) (h·ng/mL) | 231,112.38 ± 64555.20 | [5] |
| T1/2 (h) | 19.98 | [5] |
Table 2: Bioavailability Enhancement of Encapsulated Ellagic Acid (Proxy for this compound)
| Encapsulation Technique | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Bioavailability Improvement (Relative to Free Drug) | Reference |
| Polymeric Nanoparticles | Poly(ε-caprolactone) (PCL) | 193 | High | 3.6-fold increase in AUC | [6] |
| Solid Lipid Nanoparticles | Glyceryl Monostearate | 96 | 88 | Enhanced anticancer activity (in vitro) | [7][8] |
| Chitosan Nanoparticles | Chitosan | 176 | 94 | Sustained release and enhanced cytotoxicity | [9] |
| Liposomes | Phospholipids | ~2000 | >96 | Enhanced antidiabetic efficacy (for Silibinin) | [10][11] |
| Spray Drying (for CA) | Maltodextrin & Gum Arabic | - | 89.24 | Improved stability and taste masking | [3][12] |
Experimental Protocols
Spray Drying for Microencapsulation of this compound
This protocol is adapted from a study on the encapsulation of this compound for improved stability and taste masking.[3][12]
a. Materials:
-
This compound extract
-
Maltodextrin (wall material)
-
Gum Arabic (wall material)
-
Distilled water
-
Mini Spray Dryer
b. Protocol:
-
Prepare the feed solution by dissolving this compound extract in distilled water.
-
Add the wall materials (e.g., a 60:40 ratio of maltodextrin to gum Arabic) to the solution and stir continuously until fully dissolved.[12]
-
Pneumatically atomize the feed solution through a nozzle (e.g., 0.7 mm diameter) into the spray drying chamber.[12]
-
Set the spray dryer operating parameters. Optimal conditions from a study were an inlet temperature of 140°C.[12]
-
Collect the resulting spray-dried powder and store it in an airtight container at a cool temperature.
c. Characterization:
-
Encapsulation Efficiency: Determine the amount of encapsulated CA relative to the total amount of CA used.
-
Moisture Content and Water Activity: Assess the stability of the powder.[12]
-
Particle Morphology: Use Scanning Electron Microscopy (SEM) to observe the shape and surface of the microcapsules.
Polymeric Nanoparticles using Emulsion-Diffusion-Evaporation
This protocol is based on the successful encapsulation of ellagic acid using Poly(ε-caprolactone) (PCL), which resulted in a significant increase in oral bioavailability.[6][13]
a. Materials:
-
This compound
-
Poly(ε-caprolactone) (PCL)
-
Didodecyl dimethyl ammonium bromide (DMAB) or Polyvinyl alcohol (PVA) as a stabilizer
-
Organic solvent (e.g., ethyl acetate)
-
Aqueous solution (e.g., deionized water)
-
Homogenizer
-
Rotary evaporator
b. Protocol:
-
Dissolve this compound and PCL in an organic solvent.
-
Prepare an aqueous solution containing the stabilizer.
-
Add the organic phase to the aqueous phase and homogenize at high speed to form an oil-in-water emulsion.
-
Add a larger volume of water to the emulsion to induce solvent diffusion.
-
Remove the organic solvent using a rotary evaporator to allow for the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them to remove any unencapsulated drug and excess stabilizer.
-
Lyophilize the nanoparticles for long-term storage.
c. Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).[6]
-
Entrapment Efficiency and Drug Loading: Quantify the amount of CA within the nanoparticles.[6]
-
In Vitro Release Study: Monitor the release of CA from the nanoparticles in simulated gastrointestinal fluids.[13]
-
In Vivo Pharmacokinetic Study: Administer the nanoparticles orally to animal models and measure plasma concentrations of CA over time to determine bioavailability.[6]
Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method is adapted from protocols used for encapsulating other poorly soluble polyphenols to enhance their bioavailability.[7][8]
a. Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-shear homogenizer
-
Ultrasonicator
b. Protocol:
-
Melt the solid lipid at a temperature above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.
-
Subject the pre-emulsion to ultrasonication to reduce the particle size to the nanometer range.
-
Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
The resulting SLN dispersion can be used directly or lyophilized.
c. Characterization:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measured by DLS.
-
Encapsulation Efficiency: Determined by separating the free drug from the SLNs.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) to confirm the solid state of the lipid core.
-
In Vitro Drug Release: To assess the release profile of CA.[8]
Liposomes using the Thin-Film Hydration Method
This is a common method for preparing liposomes to encapsulate both hydrophilic and lipophilic compounds.[14][15]
a. Materials:
-
This compound
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol (to stabilize the membrane)
-
Organic solvent (e.g., chloroform-methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Sonication bath or extruder
b. Protocol:
-
Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[14]
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.[14]
c. Characterization:
-
Vesicle Size and PDI: Determined by DLS.
-
Encapsulation Efficiency: Calculated after separating the unencapsulated CA.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM).
-
Stability Studies: Monitor changes in vesicle size and drug leakage over time.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for encapsulating this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Anti-Hyperglycemic Effect of this compound from the Fruits of Terminalia chebula Retz [mdpi.com]
- 5. Pharmacokinetics of active compounds of a Terminalia chebula Retz. Ethanolic extract after oral administration rats using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced anticancer activity and oral bioavailability of ellagic acid through encapsulation in biodegradable polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Ellagic acid encapsulated chitosan nanoparticles for drug delivery system in human oral cancer cell line (KB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced activity of Ellagic acid in lipid nanoparticles (EA-liposomes) against Acinetobacter baumannii in immunosuppressed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
- 13. Enhanced anticancer activity and oral bioavailability of ellagic acid through encapsulation in biodegradable polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eijppr.com [eijppr.com]
Application Notes: Chebulagic Acid-Induced Cell Cycle Arrest Analysis by Flow Cytometry
Introduction
Chebulagic acid, a hydrolysable tannin found in the fruits of Terminalia chebula, has demonstrated significant anti-proliferative effects in various cancer cell lines.[1][2][3][4][5] One of the key mechanisms underlying its anti-cancer activity is the induction of cell cycle arrest, primarily at the G1 phase.[1][2][3] This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][7][8][9]
Principle
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically.[7][10] By treating cells with PI, the amount of DNA in each cell can be quantified by measuring its fluorescence intensity using a flow cytometer. Cells in the G0 and G1 phases of the cell cycle have a normal (2N) DNA content. As cells progress into the S phase, they actively replicate their DNA, resulting in a DNA content between 2N and 4N. Cells in the G2 and M phases have a doubled (4N) DNA content.[6] A histogram of fluorescence intensity versus cell count will therefore show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between. Treatment with this compound is expected to cause an accumulation of cells in the G0/G1 phase, indicating a G1 cell cycle arrest.[1][3]
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for clear comparison between control and this compound-treated cells.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 25 | 65.8 ± 4.2 | 22.1 ± 2.9 | 12.1 ± 1.5 |
| This compound | 50 | 78.3 ± 5.5 | 15.4 ± 2.1 | 6.3 ± 1.1 |
| This compound | 100 | 85.1 ± 6.3 | 9.7 ± 1.8 | 5.2 ± 0.9 |
Note: The data presented in this table are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., retinoblastoma (Y79), colon cancer (COLO-205), or breast cancer (MCF-7) cells).[1][5][11]
-
This compound: High-purity this compound.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For adherent cells.
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS.[10][13]
-
Flow cytometry tubes.
-
Centrifuge.
-
Flow cytometer.
Protocol for Cell Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM). Include an untreated control (0 µM).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
Protocol for Cell Staining and Flow Cytometry Analysis
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat this step.
-
Cell Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[12] Incubate the cells on ice or at -20°C for at least 2 hours. Note: Fixed cells can be stored at -20°C for several weeks.[12]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained by PI.[10][13]
-
Propidium Iodide Staining: Add 500 µL of 50 µg/mL PI staining solution to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.[12][14]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.[10] Use a low flow rate to improve data resolution.[10]
-
Data Analysis: Gate the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a pulse width vs. pulse area plot to exclude doublets.[15] Analyze the cell cycle distribution from the PI histogram using appropriate software (e.g., FlowJo, ModFit LT).
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Signaling Pathway of this compound-Induced G1 Arrest
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Conclusion
This application note provides a comprehensive protocol for the investigation of this compound-induced cell cycle arrest using flow cytometry. Studies have shown that this compound can effectively induce G1 arrest in cancer cells, a mechanism that is, at least in part, mediated by the upregulation of the cyclin-dependent kinase inhibitor p27.[1][2][3] The provided protocols and data presentation framework will aid researchers in accurately quantifying the effects of this compound on the cell cycle, contributing to a better understanding of its anti-cancer properties.
References
- 1. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. nanocellect.com [nanocellect.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Cell cycle arrest and apoptotic studies of Terminalia chebula against MCF-7 breast cancer cell line: an in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. assaygenie.com [assaygenie.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
preparation of Chebulagic acid solutions for laboratory use
Application Notes and Protocols for Chebulagic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a hydrolyzable tannin found in various medicinal plants, most notably Terminalia chebula. It is a polyphenolic compound that has garnered significant interest in the scientific community for its diverse biological activities. These include antioxidant, anti-inflammatory, anti-cancer, and antiviral properties[1][2]. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for laboratory use, ensuring consistent and reliable experimental results.
Physicochemical Properties
This compound is typically supplied as a crystalline solid with a molecular weight of 954.7 g/mol [3]. Proper understanding of its solubility and stability is crucial for its effective use in experimental settings.
Solubility Data
This compound exhibits differential solubility in various solvents. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. For most biological experiments requiring aqueous solutions, a stock solution in an organic solvent is prepared first and then diluted in the aqueous buffer of choice.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL (~20.95 mM) | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL (~20.95 mM) | [3] |
| Ethanol | ~5 mg/mL (~5.24 mM) | [3] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL (~0.26 mM) | [3] |
| Acetonitrile | Soluble, stable in various concentrations | [4][5] |
| Methanol | Soluble, but unstable at high concentrations | [4] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO[3].
Stability and Storage
The stability of this compound is dependent on the storage conditions and the solvent used.
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Stability | Recommendations | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture. | [3] |
| Organic Stock Solutions (e.g., in DMSO) | -20°C or -80°C | Up to 1 month at -20°C, up to 1 year at -80°C | Aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas before sealing. | [3][6] |
| Aqueous Solutions | 4°C | Not recommended for more than one day | Prepare fresh for each experiment. | [3] |
| Acetonitrile Solutions | Room Temperature | Stable for at least 10 hours at concentrations up to 1 mg/mL | A suitable solvent for storage. | [4] |
| Methanol Solutions | Room Temperature | Unstable at concentrations above 30% | If methanol must be used, a concentration of less than 30% is recommended. | [4] |
| pH Stability | Room Temperature | Unstable in neutral and alkaline conditions | It is more appropriate to dissolve in a weak acid solution. | [4] |
Experimental Protocols
Accurate and consistent preparation of this compound solutions is paramount for reproducible experimental outcomes. The following protocols provide step-by-step guidance for preparing stock and working solutions.
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 954.7 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh out 9.55 mg of this compound powder using an analytical balance.
-
Dissolving: Add the weighed powder to a sterile tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile tubes
Procedure:
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or PBS. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Final Dilution: Further dilute the intermediate solution to the desired final working concentration in the cell culture medium. For instance, to prepare a 50 µM working solution, add 5 µL of the 1 mM intermediate solution to 95 µL of cell culture medium.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Table 3: Example Working Concentrations for In Vitro Studies
| Cell Line | Assay | Effective Concentration (GI50) | Reference |
| COLO-205 (colon cancer) | MTT Assay (24h) | 18 ± 0.22 µM | [7] |
| HCT-15 (colon cancer) | MTT Assay (24h) | 20.3 ± 0.23 µM | [7] |
| MDA-MB-231 (breast cancer) | MTT Assay (24h) | 26.2 ± 0.47 µM | [7] |
| DU-145 (prostate cancer) | MTT Assay (24h) | 28.54 ± 0.39 µM | [7] |
| K562 (leukemia) | MTT Assay (24h) | 30.66 ± 0.37 µM | [7] |
| Y79 (retinoblastoma) | MTT Assay (24h) | 50 µM | [8] |
| HepG2 (liver cancer) | Cytotoxicity Assay | 50 µM (synergistic with Doxorubicin) | [9][10] |
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for preparing this compound solutions and an overview of a key signaling pathway it modulates.
Caption: Workflow for Preparation of this compound Solutions.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Safety Precautions
This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. This product is for research use only and not for human or veterinary use.
References
- 1. nveo.org [nveo.org]
- 2. This compound CAS#: 23094-71-5 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pjps.pk [pjps.pk]
- 5. Preparation and stability of this compound and chebulinic acid from Terminalia chebula and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of active compounds of a Terminalia chebula Retz. Ethanolic extract after oral administration rats using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacokinetics of active compounds of a Terminalia chebula Retz. Ethanolic extract after oral administration rats using UPLC-MS/MS [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chebulagic Acid Extraction from Terminalia Species
Welcome to the technical support center for the extraction of chebulagic acid from Terminalia species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Terminalia species?
A1: Several methods have been successfully employed, each with its own advantages. Conventional methods include Soxhlet and reflux extraction.[1] More modern and efficient techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[2][3] SFE with an ethanol modifier has been shown to be particularly efficient, yielding high purity this compound in a single step and significantly reducing extraction time.[4]
Q2: Which Terminalia species is the best source for this compound?
A2: Terminalia chebula is widely recognized as a rich source of this compound and is commonly used for its extraction.[5][6] Terminalia bellirica is another significant source of this compound.[1]
Q3: What is the optimal solvent for extracting this compound?
A3: The choice of solvent significantly impacts the extraction yield. An ethanol-water mixture is frequently reported as optimal. Specifically, a 70% ethanol solution has been identified as highly effective for ultrasonic extraction from Terminalia chebula.[7] For Supercritical Fluid Extraction (SFE), using 50% ethanol as a modifier has demonstrated high efficiency.[1]
Q4: I am experiencing low yields of this compound. What are the potential causes and how can I troubleshoot this?
A4: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal extraction parameters, degradation of this compound, or improper sample preparation.
Q5: How can I minimize the degradation of this compound during extraction?
A5: this compound is a hydrolyzable tannin and can be susceptible to degradation into compounds like ellagic acid, gallic acid, and chebulic acid, particularly with improper drying or processing methods like prolonged exposure to sunlight.[8][9] High temperatures (above 80°C) can also lead to instability.[7] Using modern extraction techniques like UAE or SFE can reduce extraction times and exposure to high temperatures, thus minimizing degradation.[1][4]
Q6: What are the recommended storage conditions for this compound extracts?
A6: this compound is more stable at room temperature or lower.[7] For long-term storage, cold storage is recommended. It is also noted to be stable in various concentrations of acetonitrile and in methanol concentrations below 30%.[7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the extraction of this compound.
Problem: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent | - Ensure you are using an appropriate solvent system. An ethanol-water mixture is generally effective. - Optimize the ethanol concentration. A 70% ethanol solution has been shown to be optimal for ultrasonic extraction. |
| Incorrect Particle Size | - The particle size of the plant material affects solvent penetration. A finer particle size (e.g., 120 mesh) can improve extraction efficiency. |
| Inadequate Liquid-to-Solid Ratio | - A low liquid-to-solid ratio may result in incomplete extraction. An optimal ratio of 25:1 (mL/g) has been reported. |
| Suboptimal Extraction Time | - Both insufficient and excessive extraction times can lead to low yields. For ultrasonic extraction, a 20-minute duration has been identified as optimal in some studies. |
| Degradation of this compound | - Avoid excessive heat (temperatures above 80°C) during extraction and drying.[7] - Minimize exposure of fresh plant material to sunlight, which can promote degradation.[8] |
| Inefficient Extraction Method | - Consider switching to a more advanced extraction technique such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) for potentially higher yields and shorter extraction times.[2][3][4] |
Data on this compound Extraction Yields
The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction methods and parameters.
Table 1: Comparison of Different Extraction Methods for this compound from Terminalia bellirica
| Extraction Method | Modifier/Solvent | Yield of this compound (% w/w) | Purity (%) | Extraction Time |
| Supercritical Fluid Extraction with Modifier (SFEM) | 50% Ethanol | 96.10 ± 3.34 | 96.9 ± 1.34 | Reduced by 92% compared to Soxhlet |
| Supercritical Fluid Extraction (SFE) | None | - | - | - |
| Soxhlet Extraction (SE) | 95% Ethanol | - | - | - |
| Source: Guggilla et al., 2022[1][2][4] |
Table 2: Optimized Parameters for Ultrasonic Extraction of this compound from Terminalia chebula
| Parameter | Optimal Condition | Resulting this compound Content (mg/g) |
| Ethanol Volume Fraction | 70% | 107.05 |
| Particle Size | 120 mesh | |
| Liquid-to-Solid Ratio | 25:1 (mL/g) | |
| Extraction Time | 20 minutes | |
| Number of Extractions | 2 | |
| Source: Chen et al., 2022 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Terminalia chebula
This protocol is based on the optimized conditions reported by Chen et al. (2022).
1. Sample Preparation:
-
Grind the dried fruits of Terminalia chebula to a fine powder and sieve to a particle size of 120 mesh.
2. Extraction:
-
Weigh a desired amount of the powdered plant material.
-
Add a 70% ethanol-water solution at a liquid-to-solid ratio of 25:1 (mL/g).
-
Place the mixture in an ultrasonic bath.
-
Perform ultrasonic extraction for 20 minutes.
3. Post-Extraction:
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Repeat the extraction process on the residue for a second time to maximize yield.
-
Combine the extracts from both extractions.
4. Solvent Recovery and Further Processing:
-
The ethanol can be recovered from the extract using a rotary evaporator.
-
The resulting aqueous extract can be used for further purification or analysis.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound from Terminalia bellirica
This protocol is based on the method described by Guggilla et al. (2022).[4]
1. Sample Preparation:
-
Prepare a fine powder of the dried fruits of Terminalia bellirica.
2. SFE Parameters:
-
Use CO2 as the primary solvent.
-
Employ 50% (v/v) absolute ethanol as a modifier.
-
Set the extraction temperature to 60°C and the pressure to 200 bar.
3. Extraction Process:
-
Begin with an initial static extraction for 21 minutes.
-
Follow with a dynamic extraction for 60 minutes at a solvent flow rate of 2 mL/min.
4. Fraction Collection:
-
Collect the extracted fractions at regular intervals (e.g., every 20 minutes).
-
Remove the ethanol from the collected fractions using a rotary evaporator to obtain the this compound-rich extract.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical flowchart for troubleshooting low this compound yield.
References
- 1. research.monash.edu [research.monash.edu]
- 2. scribd.com [scribd.com]
- 3. phytojournal.com [phytojournal.com]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. A Review on Potential Mechanisms of Terminalia chebula in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pjps.pk [pjps.pk]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive Review on Fruit of Terminalia chebula: Traditional Uses, Phytochemistry, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the purification of Chebulagic acid from crude extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Chebulagic acid from crude extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common initial steps for extracting this compound from plant material?
A1: A common method involves ultrasonic extraction of the powdered plant material (e.g., Terminalia chebula) with 70% ethanol.[1][2] The resulting extract is then centrifuged, and the supernatant is collected. After ethanol recovery, the residue is redissolved in a solvent like 20% methanol before further purification.[1]
Q2: My this compound yield is low. What are the potential causes and solutions?
A2: Low yield can be attributed to several factors:
-
Suboptimal Extraction Solvent: The choice of solvent and its concentration is critical. For instance, an optimized aqueous extraction can maximize the levels of bioactive hydrolyzable tannoids, including this compound.[3] One study found that 70% ethanol was optimal for ultrasonic extraction.[2]
-
Inefficient Extraction Method: Traditional methods like Soxhlet extraction can be time-consuming and may require large solvent volumes.[4] Supercritical fluid extraction with a modifier like 50% ethanol has been shown to be a more efficient method, yielding high purity this compound in less time.[4][5][6]
-
Degradation of this compound: this compound can be unstable in certain conditions. It has been observed to be unstable in high concentrations of methanol, potentially undergoing a condensation reaction.[1] It is more stable in various concentrations of acetonitrile and in methanol concentrations below 30%.[1]
Q3: I am observing impurities in my final this compound sample. How can I improve the purity?
A3: Improving the purity of this compound often requires multiple purification steps:
-
Initial Cleanup: After extraction, a common step is to defat the extract using a non-polar solvent like hexane, followed by extraction with a solvent of intermediate polarity such as ethyl acetate to enrich the phenolic compounds.[7]
-
Column Chromatography: Open column chromatography using a stationary phase like ODS (octadecyl-silica) is a widely used technique.[1][8] Elution with a stepwise gradient of methanol in water (e.g., 20% methanol followed by 35% methanol) can separate this compound from other compounds like Chebulinic acid.[1][8]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed for final purification.[7][9] A C18 column with a gradient of acetonitrile in water with a modifier like formic acid is a common mobile phase system.[7]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the one-step isolation of this compound and Chebulinic acid from crude extracts with high purity.[9]
Q4: this compound seems to be degrading during my purification process. What are the stability issues and how can I mitigate them?
A4: this compound is a hydrolyzable tannin and can be sensitive to pH, temperature, and certain solvents.[1]
-
Solvent Stability: As mentioned, high concentrations of methanol can lead to degradation.[1] It is advisable to use lower concentrations of methanol or switch to acetonitrile for storage and during purification steps where the compound is in solution for extended periods.[1]
-
pH Stability: The stability of this compound can be influenced by the pH of the solution. It is recommended to investigate the stability at different pH values to find the optimal conditions for your specific purification protocol.[1]
-
Storage: For storage, it is recommended to dissolve this compound in different concentrations of acetonitrile and store it in cold conditions.[1][8]
Q5: What analytical methods are suitable for quantifying this compound in my extracts and purified fractions?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[3][7][10] A typical setup would involve a C18 column and a UV detector. Another method that has been developed for simultaneous estimation with Chebulinic acid is High-Performance Thin-Layer Chromatography (HPTLC).[10]
Data on this compound Purification
| Extraction/Purification Method | Plant Source | Yield | Purity | Reference |
| Ultrasonic Extraction & ODS Column Chromatography | Terminalia chebula | 107.05 mg/g (of crude drug) | 100% (after recrystallization) | [2] |
| High-Speed Counter-Current Chromatography (HSCCC) | Terminalia chebula | 33.2 mg from 300 mg crude extract | 95.3% | [9] |
| Supercritical Fluid Extraction with 50% Ethanol (SFEM) | Terminalia bellirica | 96.10% ± 3.34 (w/w) | 96.9% ± 1.34 | [4][5][6] |
| Soxhlet Extraction (for comparison) | Terminalia bellirica | 39.4% ± 0.01 (w/w) | Not specified | [4] |
Experimental Protocols
Ultrasonic-Assisted Extraction and ODS Column Chromatography
This protocol is based on a method for extracting and separating this compound and Chebulinic acid from Terminalia chebula.[1][2]
I. Extraction
-
Grind the dried fruits of Terminalia chebula to a fine powder (e.g., 120 mesh).[2]
-
Add 20g of the powder to 200ml of 70% ethanol.[1]
-
Perform ultrasonic extraction for 30 minutes.[1]
-
Centrifuge the extract at 3000 rpm for 10 minutes and collect the supernatant.[1]
-
Recover the ethanol from the supernatant, for example, using a rotary evaporator.[1]
-
Re-dissolve the residue in 20ml of 20% methanol and centrifuge at 10000 rpm for 10 minutes.[1]
-
The resulting supernatant is ready for column chromatography.[1]
II. ODS Column Chromatography
-
Pack an open column with ODS (octadecyl-silica).
-
Load the supernatant from the extraction step onto the column.
-
Elute the column with 20 column volumes of 20% methanol to collect the fraction containing this compound.[1]
-
Subsequently, elute with 10 column volumes of 35% methanol to collect the fraction containing Chebulinic acid.[1]
-
Monitor the fractions using HPLC.
-
Combine the fractions containing pure this compound and recover the solvent.[1]
-
For further purification, the solid can be recrystallized by dissolving it in hot water and allowing it to precipitate at 4°C.[1]
High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes a one-step preparative isolation of this compound from a crude extract of Terminalia chebula.[9]
I. Preparation of Two-Phase Solvent System and Sample Solution
-
Prepare the two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:20:1:20 v/v).[9]
-
Thoroughly equilibrate the mixture in a separatory funnel at room temperature and separate the two phases shortly before use.
-
Dissolve the crude extract of Terminalia chebula in the mobile phase for injection.
II. HSCCC Separation
-
Fill the entire column with the stationary phase.
-
Rotate the apparatus at a specific speed (e.g., 800-900 rpm) and pump the mobile phase into the column.
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Monitor the effluent with a UV detector and collect fractions.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. pjps.pk [pjps.pk]
- 2. Optimization of the extraction and separation process of this compound and chebulinic acid [journal.china-pharmacy.com]
- 3. WO2013155175A1 - Terminalia chebula compositions and method of extracting same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. research.monash.edu [research.monash.edu]
- 7. jocpr.com [jocpr.com]
- 8. Preparation and stability of this compound and chebulinic acid from Terminalia chebula and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative isolation of hydrolysable tannins this compound and chebulinic acid from Terminalia chebula by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
Technical Support Center: Chebulagic Acid Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of chebulagic acid under various storage conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. For long-term storage of stock solutions, DMSO is a common choice.[1] It can also be dissolved in different concentrations of acetonitrile and methanol.[2][3] For aqueous buffers, it is sparingly soluble; therefore, it is recommended to first dissolve it in DMSO and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions should not be stored for more than one day.[1]
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound is stable for at least four years when stored at -20°C.[1][4]
Q3: How stable is this compound in solution under different temperature conditions?
A3: The stability of this compound in solution is highly dependent on temperature. Low temperatures significantly improve its stability. Studies have shown that in a solution of 50% acetonitrile, this compound is more stable when stored at 4°C (cold storage) or -20°C (frozen) compared to room temperature (25°C).[2] In Terminalia chebula juice, the content of this compound varied most smoothly at 5°C compared to 20°C and 35°C, indicating better stability at lower temperatures.[5]
Q4: How does pH affect the stability of this compound in solution?
A4: this compound's stability is pH-dependent. An investigation into its stability in a 50% acetonitrile solution at room temperature across a pH range of 3 to 8 indicated that pH levels affect its degradation rate.[6] While the specific optimal pH was not detailed in the provided search results, it is a critical factor to consider in experimental design.
Q5: What are the known degradation products of this compound?
A5: this compound is a hydrolyzable tannin and is susceptible to degradation into smaller phenolic compounds. During processes like sunlight-drying of fresh fruits containing this compound, it has been observed to ultimately degrade into chebulic acid, gallic acid, and ellagic acid.[6] High temperatures can also hydrolyze this compound into these smaller molecules.[7]
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling, storage, and analysis of this compound.
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Interaction with active silanol groups on the HPLC column. | - Use a high-purity silica-based stationary phase.- Adjust the mobile phase pH to suppress silanol ionization (typically lower pH).- Add a competing base like triethylamine (TEA) to the mobile phase, though this may not be necessary with modern high-purity columns.[8] |
| Sample solvent is too strong. | - Dilute the sample in the mobile phase or a weaker solvent.[9] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature.[9][10] |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily.- Ensure proper mixing if using a gradient.[10] | |
| Column degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column.[8] | |
| Ghost Peaks | Contamination in the HPLC system or sample. | - Run a blank gradient to identify the source of contamination.- Clean the autosampler and injector.[11] |
| Late eluting compounds from a previous injection. | - Increase the gradient elution time or perform a column wash after each run.[11] | |
| Baseline Noise or Drift | Air bubbles in the system. | - Degas the mobile phase.- Purge the pump.[10] |
| Contaminated detector flow cell. | - Flush the flow cell with a strong, miscible solvent.[10] | |
| Leaks in the system. | - Check all fittings for leaks and tighten as necessary.[10] |
Experimental Inconsistency
| Problem | Potential Cause | Troubleshooting Steps |
| Variable Biological Activity | Degradation of this compound in the experimental medium. | - Prepare fresh solutions of this compound for each experiment.- Minimize the time the compound is in aqueous solution before use.- Store stock solutions at -80°C for up to a year or at -20°C for one month.[12] |
| Inconsistent final concentration of the active compound. | - Verify the concentration of your stock solution using a validated analytical method like HPLC. | |
| Precipitation of Compound in Aqueous Media | Low aqueous solubility of this compound. | - First, dissolve this compound in an appropriate organic solvent like DMSO before diluting with the aqueous buffer.[1] The final concentration of the organic solvent should be kept low and consistent across all experiments, with an appropriate vehicle control. |
Data on this compound Stability
Table 1: Stability of this compound in Solution (50% Acetonitrile)
| Temperature | Stability Assessment |
| -20°C (Frozen) | Considered stable.[2] |
| 4°C (Cold Storage) | More stable than at room temperature.[2] |
| 25°C (Room Temp) | Shows degradation over time.[2] |
Table 2: Stability of this compound in Terminalia chebula Juice
| Temperature | Stability Assessment |
| 5°C | Content variation was the smoothest, indicating higher stability.[5] |
| 20°C | Moderate stability.[5] |
| 35°C | Significant variation in content, indicating lower stability.[5] |
Table 3: Recommended Storage of this compound
| Form | Solvent/Condition | Temperature | Duration |
| Solid | - | -20°C | ≥ 4 years[1][4] |
| Stock Solution | DMSO | -80°C | 1 year[12] |
| Stock Solution | DMSO | -20°C | 1 month[12] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a solution under specific storage conditions.
1. Materials and Reagents:
- This compound standard
- HPLC-grade acetonitrile
- HPLC-grade methanol
- HPLC-grade water
- Formic acid or Trifluoroacetic acid (TFA)
- Volumetric flasks and pipettes
- HPLC vials
- Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as 50% acetonitrile.[2]
- From the stock solution, prepare working solutions at a known concentration (e.g., 0.1 mg/mL) in the same solvent.[2]
3. Stability Study Setup:
- Aliquot the working solution into multiple HPLC vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C).[2]
- For pH stability, adjust the pH of the working solutions using acetic acid or triethylamine to desired levels (e.g., 3, 4, 5, 6, 7, 8).[2][6]
- Store the vials at the designated temperatures.
4. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 6, 8, 10 hours), retrieve a vial from each storage condition.[2][6]
- Allow the sample to equilibrate to room temperature before analysis.
- Inject the sample into the HPLC system.
5. HPLC Conditions (Example): [2]
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase A: Water: Methanol: Formic Acid (90:10:0.1, v/v/v).
- Mobile Phase B: Acetonitrile.
- Gradient: 0-2 min, 5%→13% B; 2-20 min, 13% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 278 nm.
- Injection Volume: 5 µL.
6. Data Analysis:
- Determine the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining relative to the initial time point (t=0).
- The degradation can be modeled using first-order kinetics.[2]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods. This involves subjecting the drug substance to stress conditions more severe than accelerated stability testing.
1. Stress Conditions: [13][14][15]
- Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
- Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
- Oxidation: Treat the this compound solution with an oxidizing agent like hydrogen peroxide (e.g., 3-30%).
- Thermal Degradation: Expose the solid this compound or a solution to elevated temperatures (e.g., 80°C, 90°C, 100°C).[6]
- Photostability: Expose the this compound solution or solid to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[15][16] A control sample should be protected from light.
2. Sample Preparation and Analysis:
- After exposure to the stress condition for a predetermined time, prepare the samples for HPLC analysis. This may involve dilution and/or neutralization.
- Analyze the stressed samples using a suitable HPLC method, ensuring the method can separate the intact this compound from its degradation products.
3. Data Evaluation:
- The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[14]
- Assess the peak purity of the this compound peak in the stressed samples to ensure no degradation products are co-eluting.
- This data helps in validating the analytical method as "stability-indicating".
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound inhibits the LPS-induced expression of TNF-α and IL-1β in endothelial cells by suppressing MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. bvchroma.com [bvchroma.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
Technical Support Center: Overcoming Poor Solubility of Chebulagic Acid for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of chebulagic acid in in vitro assays.
Frequently Asked Questions (FAQs)
1. What is the typical solubility of this compound in common laboratory solvents?
This compound is a crystalline solid with limited solubility in aqueous solutions. It is more soluble in organic solvents. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
2. I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
Precipitation of this compound in cell culture medium is a common issue due to its low aqueous solubility. This can be caused by:
-
High final concentration of this compound: The concentration of this compound in the final culture medium may have exceeded its solubility limit.
-
High percentage of organic solvent: While organic solvents aid in initial dissolution, a high final concentration in the culture medium can be toxic to cells.
-
Instability in neutral/alkaline pH: this compound is reported to be unstable under neutral and alkaline conditions, which are typical for cell culture media (pH 7.2-7.4).[2] This instability can lead to degradation and precipitation.
-
Interaction with media components: Components of the culture medium, such as proteins and salts, can interact with this compound and reduce its solubility.
To prevent precipitation, consider the following:
-
Optimize the final concentration: Determine the maximum soluble concentration of this compound in your specific culture medium through a pilot experiment.
-
Minimize the final solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible, typically below 0.5%.
-
Prepare fresh solutions: Due to its limited stability in aqueous solutions, always prepare fresh dilutions of this compound for each experiment.[1]
-
Consider pH: If your experimental design allows, using a slightly acidic buffer for initial dilutions might improve stability.[2]
3. Are there alternative methods to improve the solubility of this compound besides using organic solvents?
Yes, several advanced techniques can be employed to enhance the solubility of polyphenols like this compound, although they may require specialized equipment and expertise. These methods include:
-
Inclusion complexes: Using cyclodextrins to form complexes that increase aqueous solubility.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase the surface area and dissolution rate.
-
Solid dispersions: Dispersing the compound in a carrier matrix at the molecular level.
-
Co-amorphization: Mixing the compound with another substance, such as an amino acid, to create an amorphous form with improved solubility.[3][4][5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound does not dissolve in the initial solvent. | - Inappropriate solvent choice.- Insufficient solvent volume.- Compound purity issues. | - Use recommended organic solvents such as DMSO, ethanol, or DMF.[1]- Ensure you are using a sufficient volume of solvent to achieve the desired stock concentration.- Consider using sonication to aid dissolution.[7]- Verify the purity of your this compound from the supplier's certificate of analysis. |
| Precipitation occurs immediately upon dilution into aqueous buffer or cell culture medium. | - Exceeded solubility limit.- Rapid change in solvent polarity. | - Reduce the final concentration of this compound.- Perform serial dilutions to gradually decrease the solvent polarity.- Add the this compound stock solution to the aqueous buffer/medium dropwise while vortexing. |
| Inconsistent results between experiments. | - Degradation of this compound stock solution.- Instability in aqueous working solutions. | - Prepare fresh stock solutions and do not store aqueous solutions for more than a day.[1]- Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]- Ensure consistent preparation of working solutions for each experiment. |
| Observed cytotoxicity is higher than expected or seen in literature. | - High final concentration of the organic solvent (e.g., DMSO).- Degradation of this compound into cytotoxic byproducts. | - Include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess solvent toxicity.- Keep the final solvent concentration below 0.5%.- Always use freshly prepared this compound solutions. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~20 mg/mL, 100 mg/mL | [1][7][8][9][10] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][9] |
| Ethanol | ~5 mg/mL | [1][9] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1][9] |
| Acetonitrile (various concentrations) | Soluble, stable for storage | [2][11] |
| Water | Sparingly soluble | [1][12] |
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line/Target | IC50 / Effective Concentration | Reference(s) |
| Anti-proliferative (MTT Assay) | COLO-205 | GI50: 18 µM | [13] |
| HCT-15 | GI50: 20.3 µM | [13] | |
| MDA-MB-231 | GI50: 26.2 µM | [13] | |
| DU-145 | GI50: 28.54 µM | [13] | |
| K562 | GI50: 30.66 µM | [13] | |
| HepG2 | IC50 (72h): 96.81 µmol/L | [2][14] | |
| Enzyme Inhibition | COX-1 | IC50: 15 µM | [8][9][15] |
| COX-2 | IC50: 0.92 µM | [8][9][15] | |
| 5-Lipoxygenase (5-LOX) | IC50: 2.1 µM | [8][9][15] | |
| Antioxidant Activity | DPPH radical scavenging | IC50: 1.4 µM | [9][13] |
| Antiviral Activity | Human Enterovirus 71 (RD cells) | IC50: 12.5 µg/mL | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or aqueous buffer (e.g., PBS)
-
-
Procedure for 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound (Molecular Weight: 954.66 g/mol ) in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the this compound is completely dissolved.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[8]
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium or the desired aqueous buffer to achieve the final working concentrations.
-
Important: Add the stock solution to the diluent dropwise while gently vortexing to prevent precipitation.
-
Prepare working solutions fresh for each experiment and do not store them.[1]
-
Protocol 2: Cell Viability (MTT) Assay
-
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., COLO-205)
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (medium with the same final concentration of DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 20% SDS in 50% DMF) or DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM).[17] Include untreated and vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Remove the medium containing MTT and add 100 µL of lysis buffer or DMSO to dissolve the formazan crystals.[17]
-
Agitate the plate for 1 minute and measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Signaling pathways modulated by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pjps.pk [pjps.pk]
- 3. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving water solubility of polyphenols by adding amino acids | EurekAlert! [eurekalert.org]
- 6. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 23094-71-5 [m.chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound - High Purity (98%), Molecular Formula C41H30O27, Best Price Supplier [nacchemical.com]
- 11. Preparation and stability of this compound and chebulinic acid from Terminalia chebula and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. pjps.pk [pjps.pk]
- 15. This compound, a COX-LOX dual inhibitor isolated from the fruits of Terminalia chebula Retz., induces apoptosis in COLO-205 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Chebulagic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with Chebulagic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Purity and Characterization
Question: My this compound purity is lower than expected. What are the common causes and how can I improve it?
Answer: Low purity of this compound is a frequent issue that can significantly impact experimental outcomes. Here are some common causes and troubleshooting steps:
-
Source Material Variability: The concentration of this compound can vary significantly depending on the plant source (Terminalia chebula, Terminalia bellirica), geographical location, and harvest time.[1]
-
Extraction Method: The choice of extraction method plays a crucial role. While traditional methods like Soxhlet extraction are used, they may result in lower purity and yield.[2] More advanced techniques like supercritical fluid extraction with an ethanol modifier have been shown to yield high-purity this compound (around 96.9%).[2][3]
-
Purification Steps: Inadequate purification can leave behind other tannins and related compounds. Techniques like high-speed counter-current chromatography or preparative HPLC are often necessary to achieve high purity (e.g., 95.3%).[2]
-
Degradation: this compound is a hydrolyzable tannin and can degrade into smaller phenolic compounds like gallic acid and ellagic acid, especially during processing and storage.[4]
Troubleshooting Workflow for Purity Issues:
Caption: Troubleshooting workflow for low this compound purity.
Stability and Storage
Question: I'm observing a loss of activity in my this compound stock solution over time. How should I properly store it to maintain its stability?
Answer: this compound is susceptible to degradation, which can lead to inconsistent experimental results. Key factors affecting its stability include solvent, pH, temperature, and light exposure.
-
Solvent: this compound is unstable in methanol but shows good stability in acetonitrile and ethanol.[5] For cell culture experiments, dissolving in DMSO is common, but long-term storage in DMSO at room temperature is not recommended.
-
pH: It is stable under acidic conditions but unstable in alkaline solutions.[5]
-
Temperature: this compound is stable at room temperature or lower but is very unstable at high temperatures (above 80°C).[5] For long-term storage, freezing at -20°C is recommended.[6]
-
Light: As a phenolic compound, exposure to light can lead to oxidative degradation.
Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
| Solvent | Acetonitrile or Ethanol for stock solutions. | Stable in these solvents; unstable in methanol.[5] |
| pH | Maintain acidic to neutral pH (below 7). | Unstable under alkaline conditions.[5] |
| Temperature | Store stock solutions at -20°C or -80°C. | Stable at lower temperatures; degrades at high temperatures.[5] |
| Light | Store in amber vials or protect from light. | Prevents photo-oxidation. |
Inconsistent Bioactivity
Question: Why am I seeing variable results in my anti-inflammatory (or anticancer) assays with this compound?
Answer: Inconsistent bioactivity is a major challenge and can stem from several sources, ranging from the compound itself to the experimental setup.
-
Purity and Degradation: As discussed, impurities or degradation products will alter the compound's effective concentration and activity. Hydrolysis of this compound can yield other bioactive molecules, confounding results.[4]
-
Dosage and Duration Dependence: The effects of this compound are often dose- and time-dependent.[7] Inconsistent results can arise from slight variations in concentration or incubation times between experiments.
-
Cell Line Specificity: this compound's effects can vary significantly between different cell lines. For example, it may be more effective against certain cancer cells than others.[1]
-
Experimental Conditions: Factors such as cell passage number, confluency, serum concentration in the media, and the presence of other compounds can all influence the cellular response to this compound.
Logical Flow for Investigating Inconsistent Bioactivity:
Caption: A systematic approach to troubleshooting inconsistent bioactivity.
Experimental Protocols
Protocol 1: Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.[2]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Collect the supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
Cell Viability: Assess cell viability using an MTT or CCK-8 assay to ensure that the observed effects are not due to cytotoxicity.
Protocol 2: DPPH Radical Scavenging (Antioxidant) Assay
This protocol measures the free radical scavenging activity of this compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each this compound concentration to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to highlight potential ranges of activity and sources of variability.
Table 1: Reported Purity and Yield of this compound
| Extraction/Purification Method | Purity (%) | Yield (%) | Source |
| Supercritical Fluid Extraction (with modifier) | 96.9 ± 1.34 | 96.10 ± 3.34 (w/w) | [2] |
| High-Speed Counter-Current Chromatography | 95.3 | 11.07 (from crude extract) | [2] |
| ODS Column Chromatography | ≥ 99% (Solarbio standard) | 2.6 (from raw material) | [5] |
Table 2: In Vitro Anti-proliferative Activity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Source |
| HepG2 | Hepatocellular Carcinoma | 96.81 | [5] |
| Y-79 | Retinoblastoma | Dose-dependent inhibition | [1] |
| PC-3 | Prostate Cancer | Dose-dependent inhibition | [7] |
Signaling Pathways and Visualizations
This compound exerts its biological effects by modulating multiple signaling pathways.
Anti-Inflammatory Signaling Pathway
This compound inhibits inflammation by blocking the activation of NF-κB and MAPK signaling pathways in macrophages stimulated by LPS.
Caption: this compound's inhibition of NF-κB and MAPK pathways.
Anti-Angiogenic Signaling Pathway
This compound can inhibit angiogenesis by targeting the VEGF-VEGFR2 signaling pathway, which is crucial for the formation of new blood vessels that support tumor growth.[7]
Caption: this compound's inhibition of the VEGF-VEGFR2 pathway.
References
optimizing dosage and administration of Chebulagic acid in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chebulagic acid in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in animal studies?
The most common routes of administration for this compound in preclinical studies are oral (PO) and intraperitoneal (IP). The choice of administration route often depends on the experimental goals. IP administration generally leads to faster and more complete absorption compared to the oral route.[1]
Q2: What are the effective dosage ranges for this compound?
Effective dosages of this compound can vary depending on the animal model and the therapeutic area being investigated. For its anti-inflammatory effects in a mouse model of collagen-induced arthritis, intraperitoneal (IP) administration of 10 or 20 mg/kg has been shown to be effective.[2] In a mouse model of DSS-induced colitis, oral gavage of this compound at different dosages also demonstrated therapeutic effects.[3] For anticancer applications in a gastric cancer mouse model, intragastric administration has been utilized.[4]
Q3: What is the known toxicity profile of this compound?
While comprehensive toxicity data for pure this compound is limited, studies on related compounds and extracts provide some insight. For instance, Chebulinic acid, a related compound, showed no morbidity or mortality in rats after oral ingestion of doses as high as 2000 mg/kg.[5][6][7] Acute toxicity studies of hydroalcoholic extracts of Terminalia chebula, which contains this compound, indicated a safe dose of up to 5000 mg/kg in mice.[8] However, in a sub-acute toxicity study, mortality was observed at doses of 2500 and 5000 mg/kg of the extract.[8] It is crucial to conduct dose-response and toxicity studies for pure this compound in your specific animal model.
Q4: What are the known signaling pathways modulated by this compound?
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. It can inhibit the activation of NF-κB and MAPK (p38, ERK, JNK) signaling pathways.[3][9] By inhibiting NF-κB, this compound can suppress the degradation of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[10] In the context of cancer, it has also been shown to inhibit the AURKA/β-catenin/Wnt signaling pathway.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound | This compound can be challenging to dissolve in aqueous solutions. | - this compound can be dissolved in different concentrations of acetonitrile and stored in cold storage.[2] - For oral gavage, consider suspending the compound in a vehicle like a 0.5% sodium carboxymethylcellulose solution.[12] - For in vitro studies, dissolving in DMSO and then diluting in culture media is a common practice. |
| Inconsistent results between animals | Variability in drug administration, animal handling, or individual animal physiology. | - Ensure precise and consistent dosing for all animals. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered.[13] - Standardize animal handling procedures to reduce stress-induced physiological changes. - Increase the number of animals per group to improve statistical power and account for individual variations. |
| Observed toxicity or adverse effects | The dose may be too high for the specific animal model or administration route. The vehicle itself could be causing a reaction. | - Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific model. - Review the safety of the chosen vehicle. Some vehicles can cause irritation or other adverse effects, especially with repeated administration.[14] - Consider a different route of administration that may have a better safety profile. |
| Lack of efficacy | The dose may be too low, the administration frequency may be insufficient, or the bioavailability via the chosen route is poor. | - Increase the dose in a stepwise manner, while carefully monitoring for any signs of toxicity. - Increase the frequency of administration based on the known pharmacokinetic profile of this compound.[9] - If using oral administration, consider that bioavailability may be lower. An intraperitoneal or intravenous route might provide higher systemic exposure.[1] |
Data Presentation
Table 1: In Vivo Anti-inflammatory Dosages of this compound
| Animal Model | Disease Model | Route of Administration | Dosage | Key Findings | Reference |
| DBA/1J Mice | Collagen-Induced Arthritis | Intraperitoneal (IP) | 10 or 20 mg/kg | Reduced clinical scores and serum levels of total and anti-collagen IgG. | [2] |
| Mice | DSS-Induced Colitis | Oral Gavage | Low, Medium, High | Dose-dependently mitigated colitis severity by reducing clinical symptoms and pathological damage. | [3] |
| Mice | LPS-Induced Sepsis | Oral Gavage | 65, 130, and 260 mg/kg | Showed anti-inflammatory effects. | [15] |
Table 2: In Vivo Anticancer Dosages of this compound
| Animal Model | Cancer Model | Route of Administration | Dosage | Key Findings | Reference |
| Nude Mice | Gastric Cancer Xenograft | Intragastric | Not specified | Inhibited tumor growth. | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (from Terminalia chebula extract)
| Parameter | Value | Reference |
| Cmax | 4,983.57 ± 1721.53 ng/mL | [16] |
| T1/2 | 19.98 h | [9] |
| AUC(0-tn) | 231112.38 ± 64555.20 h*ng/mL | [16] |
Experimental Protocols
Preparation of this compound for Administration
For Oral Gavage (Suspension):
-
Weigh the required amount of pure this compound powder.
-
Prepare a 0.5% sodium carboxymethylcellulose (CMC-Na) solution in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring continuously to form a uniform suspension.
-
Administer the suspension to the animals using a suitable gavage needle. The volume should be calculated based on the animal's body weight.
For Intraperitoneal Injection (Solution):
-
This compound can be dissolved in solvents like acetonitrile.[2]
-
Prepare a stock solution of this compound in the chosen solvent.
-
For injection, the stock solution should be diluted with a sterile, physiologically compatible buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration.
-
Ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen.[17]
Visualizations
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and stability of this compound and chebulinic acid from Terminalia chebula and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (CA) attenuates LPS-induced inflammation by suppressing NF-kappaB and MAPK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-toxic nature of chebulinic acid on biochemical, hematological and histopathological analysis in normal Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nveo.org [nveo.org]
- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 8. Oral acute and sub-acute toxic effects of hydroalcoholic Terminalia chebula Retz and Achillea wilhelmsii extracts in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetics of active compounds of a Terminalia chebula Retz. Ethanolic extract after oral administration rats using UPLC-MS/MS [frontiersin.org]
- 10. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. The Chronic and Acute Toxicity of Traditional Medicines Containing Terminalia chebula - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pjps.pk [pjps.pk]
- 16. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Minimizing Off-Target Effects of Chebulagic Acid in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Chebulagic acid (CA) in cellular models. The focus is on minimizing off-target effects to ensure the validity and reproducibility of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known on-target effects?
A1: this compound is a benzopyran tannin, a type of hydrolyzable polyphenol, found in plants such as Terminalia chebula.[1][2][3] It is recognized for a variety of medicinal properties, including anti-inflammatory, antioxidant, anti-cancer, and antiviral activities.[1][2] In cellular models, its primary on-target effects are associated with the induction of apoptosis and inhibition of proliferation in cancer cells.[1][2][4] This is achieved through the modulation of several signaling pathways, including the AURKA/β-catenin/Wnt and NFκB pathways, and regulation of apoptotic proteins like Bax and Bcl-2.[2][4][5]
Q2: What are "off-target" effects in the context of this compound experiments?
A2: Off-target effects are interactions of this compound with cellular components other than its intended biological target. These unintended interactions can lead to a misinterpretation of experimental results, producing either false-positive or false-negative outcomes. As a polyphenolic compound, this compound may be prone to non-specific interactions.
Q3: Why is it critical to minimize off-target effects when working with this compound?
Q4: What are the common challenges when using polyphenolic compounds like this compound in cell culture?
A4: Researchers may encounter several challenges, including:
-
Poor Solubility: this compound has limited solubility in aqueous solutions.[7] It is often dissolved in organic solvents like DMSO, and care must be taken to keep the final solvent concentration low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[7]
-
Non-specific Binding: this compound has been shown to bind to serum proteins like human serum albumin (HSA) and α-1-acid glycoprotein (AGP).[11][12] This binding can affect its bioavailability in cell culture experiments.
-
Assay Interference: As a polyphenol, this compound has the potential to interfere with certain cell-based assays, a characteristic of some Pan-Assay Interference Compounds (PAINS).[13][14] This can manifest as false positives in viability assays or other readouts.[15][16]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in results between experiments. | 1. Inconsistent compound concentration due to poor solubility or precipitation. 2. Degradation of this compound in culture medium over time. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[7][17] Visually inspect for precipitates after dilution in media. Perform a solubility test in your specific cell culture medium. 2. Perform a stability test of this compound in your cell culture medium over the time course of your experiment.[8][9][10] Consider replenishing the medium with fresh compound during long-term experiments. |
| Unexpected cytotoxicity at low concentrations. | 1. Solvent toxicity. 2. Formation of reactive oxygen species (ROS) due to compound degradation. 3. Off-target cytotoxic effects. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[7] Include a vehicle control in all experiments. 2. Include antioxidants like N-acetylcysteine in control experiments to determine if the observed effects are ROS-mediated. 3. Perform counter-screening assays or use target-knockdown/knockout cell lines to confirm that the observed cytotoxicity is due to on-target effects. |
| Discrepancies between different cell viability assays (e.g., MTT vs. Neutral Red vs. ATP-based). | Direct interference of this compound with the assay chemistry. | Polyphenols can interfere with tetrazolium-based assays (MTT) and neutral red uptake assays, leading to false-positive results.[15][16] Use an orthogonal assay to confirm viability, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time cell analysis system. Always include a cell-free control (compound in media with assay reagents) to check for direct chemical interference. |
| "Ghost" bands or high background in Western blot analysis. | Non-specific interactions of this compound with proteins or detection reagents. | Thoroughly wash the membrane after antibody incubations. Consider using a different detection system, such as one based on fluorescence, which may be less prone to this type of artifact. Include appropriate controls, such as a lane with this compound alone, to assess for direct effects on the detection system. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for On-Target and Potential Off-Target Activities
| Target/Process | Cell Line/System | IC50 (µM) | Reference |
| On-Target Activities | |||
| COX-1 | In vitro | 15 | [7][18] |
| COX-2 | In vitro | 0.92 | [7][18] |
| 5-Lipoxygenase (5-LOX) | In vitro | 2.1 | [7][18] |
| α-glucosidase | In vitro | 0.05 | [7] |
| HCT15 cell growth | In vitro | 20.3 | [7] |
| COLO 205 cell growth | In vitro | 18 | [7] |
| MDA-MB-231 cell growth | In vitro | 26.2 | [7] |
| DU145 cell growth | In vitro | 28.54 | [7] |
| K562 cell growth | In vitro | 30.66 | [7] |
| HepG2 cell growth (72h) | In vitro | 96.81 | [19] |
| Potential Off-Target Activities | |||
| No specific off-target IC50 values for this compound are currently available in the literature. Researchers are encouraged to determine these empirically for targets of concern. |
Experimental Protocols
1. Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol helps determine the stability of this compound under your specific experimental conditions.
-
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM) with serum
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the complete cell culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately analyze the concentration of this compound in the sample using a validated HPLC method.
-
Plot the concentration of this compound versus time to determine its degradation rate.
-
2. Protocol for Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement
CETSA is a powerful method to confirm that this compound directly binds to its intended target protein in a cellular context.[6][20][21][22][23]
-
Materials:
-
Cells expressing the target protein
-
This compound and vehicle control (DMSO)
-
PBS and protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target protein
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with either this compound at the desired concentration or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots in PCR tubes.
-
Heat the aliquots to a range of different temperatures in a thermocycler for 3 minutes (e.g., 40°C to 70°C in 2°C increments).
-
Cool the samples at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Pellet the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
-
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Logical workflow for identifying off-target effects.
References
- 1. texilajournal.com [texilajournal.com]
- 2. nveo.org [nveo.org]
- 3. nveo.org [nveo.org]
- 4. scilit.com [scilit.com]
- 5. This compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chebulinic and this compound binding with serum proteins: biophysical and molecular docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. pjps.pk [pjps.pk]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing the astringency and bitterness of Chebulagic acid in oral formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the astringency and bitterness of Chebulagic acid in oral formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary taste challenges associated with this compound in oral formulations?
This compound, an ellagitannin, presents two main organoleptic challenges: a significant bitter taste and a pronounced astringent mouthfeel.[1][2] Bitterness is perceived through taste receptors, while astringency is a tactile sensation of dryness and puckering in the mouth, primarily caused by the interaction of tannins with salivary proteins.[3][4] These characteristics can lead to poor patient compliance, especially in pediatric and geriatric populations.
Q2: What are the main strategies for masking the taste of this compound?
The primary strategies for masking the taste of this compound and other polyphenols involve preventing the molecule from interacting with taste receptors and oral surfaces. Key techniques include:
-
Microencapsulation: Creating a physical barrier around the this compound particles.[5][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that sequester the this compound molecule.[7]
-
Lipid-Based Formulations: Incorporating this compound into lipid systems such as emulsions, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS).[8][9]
-
Use of Sweeteners and Flavoring Agents: While often insufficient on their own for highly astringent compounds, they are crucial adjuncts to other taste-masking technologies.[10][11]
-
Use of Bitter Blockers and Astringency Reducers: Employing specific excipients that can interfere with the perception of bitterness or reduce the sensation of astringency.
Q3: How can I evaluate the effectiveness of my taste-masking strategy?
Evaluating taste-masking efficiency involves both instrumental and sensory analysis:
-
Electronic Tongues (E-tongues): These are analytical instruments with sensors that can detect and differentiate tastes in liquid samples. They provide an objective measure of bitterness and astringency reduction.[6]
-
Human Sensory Panels: This is the gold standard for taste assessment. Trained panelists evaluate formulations based on predefined sensory attributes and scales.[5][12]
-
In Vitro Drug Release: This method indirectly assesses taste masking by measuring the amount of drug released in artificial saliva. A lower release rate suggests better taste masking.[5]
Troubleshooting Guides
Microencapsulation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete taste masking (residual bitterness/astringency) | - Insufficient coating thickness.- Porous or fractured microcapsules.- Inappropriate choice of polymer. | - Increase the polymer-to-core ratio.- Optimize the coating process parameters (e.g., spray rate, temperature).- Select a polymer with low solubility in saliva (e.g., pH-sensitive polymers like Eudragit® E-100, or water-insoluble polymers like ethylcellulose).[13][14] |
| Poor encapsulation efficiency | - Low affinity between the core (this compound) and the coating material.- Suboptimal process conditions (e.g., temperature, stirring speed).- High solubility of the core material in the processing medium. | - Modify the surface properties of the this compound or choose a more compatible polymer.- Systematically optimize process parameters.- Use a non-solvent for this compound as the processing medium. |
| Undesirable particle size or morphology | - Incorrect atomization pressure or nozzle size (in spray drying).- Inappropriate stirring speed or temperature profile (in coacervation). | - Adjust the atomization parameters to control droplet size.- Optimize the agitation and temperature to control the formation and hardening of microcapsules. |
| Drug release profile is altered (too slow in the GI tract) | - The coating is too thick or made of a polymer that is too insoluble at gastric/intestinal pH. | - Reduce the coating thickness.- Use a pH-sensitive polymer that dissolves at the target pH of the gastrointestinal tract.[14] |
Cyclodextrin Complexation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low complexation efficiency | - Poor fit between this compound and the cyclodextrin cavity.- Incorrect molar ratio of this compound to cyclodextrin.- Suboptimal preparation method. | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the best fit.[9][15]- Optimize the molar ratio; typically, an excess of cyclodextrin is required.- Experiment with different preparation methods such as kneading, co-precipitation, or freeze-drying.[16] |
| Precipitation of the complex | - The complex has low aqueous solubility. | - Use a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[17] |
| Residual bitterness after complexation | - Incomplete complexation, leaving free this compound in the formulation. | - Increase the cyclodextrin concentration.- Purify the complex to remove uncomplexed this compound. |
Lipid-Based Formulations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Physical instability of the emulsion (creaming, cracking) | - Inappropriate choice or concentration of emulsifier.- Incorrect homogenization process. | - Screen different surfactants and co-surfactants to find a stable system.- Optimize the energy input during homogenization (e.g., sonication time, pressure). |
| Drug precipitation upon dilution in the mouth | - The formulation is not robust to dilution with saliva. | - Increase the concentration of surfactants and co-solvents to maintain the drug in solution upon dilution. |
| Unpleasant taste or mouthfeel from the excipients | - Some lipids and surfactants have their own undesirable tastes. | - Select lipids and surfactants that are known to be tasteless or have a neutral taste profile. |
| Low drug loading capacity | - Poor solubility of this compound in the lipid phase. | - Screen a variety of oils and lipids to find one with higher solubilizing capacity for this compound.- Consider using a co-solvent in the formulation. |
Data Presentation
Table 1: Comparison of Taste Masking Technologies for Polyphenolic Compounds
| Technology | Mechanism | Advantages | Disadvantages | Typical Efficiency |
| Microencapsulation (Spray Drying) | Physical barrier | - High encapsulation efficiency.- Suitable for heat-sensitive compounds. | - Can be a complex process.- Potential for incomplete coating. | 70-90% reduction in bitterness/astringency.[5] |
| Cyclodextrin Complexation (β-CD, HP-β-CD) | Host-guest inclusion | - High specificity.- Can improve solubility and stability. | - Limited by the size of the guest molecule.- May require a high molar ratio of cyclodextrin. | 50-80% reduction in bitterness.[15] |
| Lipid-Based Formulations (Emulsions, SLNs) | Entrapment in a lipid matrix | - Can enhance bioavailability.- Good for lipophilic compounds. | - Potential for physical instability.- Excipients may have their own taste. | 60-85% reduction in bitterness/astringency.[18] |
| Sweeteners & Flavoring Agents | Taste and odor masking | - Simple and cost-effective. | - Often insufficient for highly bitter/astringent compounds. | Highly dependent on the compound and concentration. |
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Spray Drying
Objective: To encapsulate this compound to mask its bitter and astringent taste.
Materials:
-
This compound
-
Wall material: Maltodextrin and Gum Arabic (1:1 ratio)
-
Distilled water
-
Spray dryer
Procedure:
-
Preparation of the Feed Solution:
-
Prepare a 20% (w/v) solution of the wall material (maltodextrin and gum arabic) in distilled water by stirring until fully dissolved.
-
Disperse this compound into the wall material solution at a core-to-wall ratio of 1:4 (w/w).
-
Homogenize the mixture using a high-shear mixer for 10 minutes to ensure a uniform dispersion.
-
-
Spray Drying:
-
Set the spray dryer parameters. A typical starting point would be:
-
Inlet temperature: 160-180 °C
-
Outlet temperature: 80-90 °C
-
Feed flow rate: 5 mL/min
-
Atomization pressure: 0.15 MPa
-
-
Feed the prepared solution into the spray dryer.
-
Collect the powdered microcapsules from the collection chamber.
-
-
Characterization:
-
Determine the encapsulation efficiency by measuring the surface and total this compound content.
-
Analyze the particle size and morphology using scanning electron microscopy (SEM).
-
Evaluate the taste-masking efficiency using a sensory panel or an electronic tongue.
-
Protocol 2: Complexation of this compound with HP-β-Cyclodextrin
Objective: To form an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to reduce its bitterness.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Ethanol
-
Freeze-dryer
Procedure:
-
Preparation of the Complex (Kneading Method):
-
Prepare a 1:2 molar ratio of this compound to HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) solution to form a paste.
-
Gradually add the this compound to the paste and knead for 60 minutes.
-
Dry the resulting product in an oven at 40-50 °C until a constant weight is achieved.
-
Sieve the dried complex.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
-
Determine the complexation efficiency using phase solubility studies.
-
Assess the reduction in bitterness via sensory evaluation.
-
Protocol 3: Preparation of a Lipid-Based Formulation (Solid Lipid Nanoparticles - SLNs)
Objective: To entrap this compound in Solid Lipid Nanoparticles (SLNs) to mask its taste and potentially improve bioavailability.
Materials:
-
This compound
-
Solid lipid: Glyceryl monostearate (GMS)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of SLNs (Hot Homogenization Method):
-
Melt the GMS at a temperature approximately 10 °C above its melting point (around 70-75 °C).
-
Disperse the this compound in the molten lipid.
-
Heat the aqueous surfactant solution (e.g., 2.5% w/v Polysorbate 80) to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion.
-
Determine the entrapment efficiency of this compound.
-
Evaluate the taste-masking effect of the SLN suspension.
-
Visualizations
Signaling Pathways
Caption: Signal transduction pathway for bitterness perception.
Caption: Mechanism of astringency perception.
Experimental Workflow
References
- 1. File:Signal Transaction of Taste; Bitter.svg - Wikimedia Commons [commons.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oral Lipid-Based Formulations: Unlocking Value in Early-Stage Pharmaceutical Development [catalent.com]
- 4. researchgate.net [researchgate.net]
- 5. A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taste Sensor Assessment of Bitterness in Medicines: Overview and Recent Topics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 12. srlpharmasenses.com [srlpharmasenses.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Reduction of bitterness of antihistaminic drugs by complexation with β-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
Technical Support Center: Enhancing the Purity of Isolated Chebulagic Acid for Pharmacological Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of Chebulagic acid for pharmacological investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for isolating and purifying this compound?
A1: The primary methods for isolating and purifying this compound from plant sources, such as Terminalia chebula, include conventional solvent extraction followed by various chromatographic techniques. Commonly employed methods are:
-
Soxhlet Extraction: A traditional method for extracting compounds from solid material.[1][2][3]
-
Ultrasonic Extraction: Utilizes ultrasonic waves to accelerate the extraction process.[4]
-
Column Chromatography: A widely used technique for separating individual compounds from a mixture, often using silica gel or ODS (octadecylsilane) as the stationary phase.[4][5][6]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids the use of a solid support, minimizing irreversible adsorption of the sample.[7][8][9]
-
Supercritical Fluid Extraction (SFE): A "green" technology that uses a supercritical fluid, typically CO2, as the extraction solvent. It can be highly selective and efficient.[1][2]
Q2: I am observing low yields of this compound after extraction. What could be the issue?
A2: Low yields can stem from several factors throughout the extraction and purification process. Consider the following:
-
Plant Material Quality: The concentration of this compound can vary depending on the plant part used, geographical source, and harvest time.
-
Extraction Solvent: The choice of solvent and its concentration are critical. For instance, an 80% ethanol extract has been shown to be more potent against maltase activity and have a higher content of this compound compared to 50% or 100% ethanol extracts.[10] A 70% ethanol solution is also commonly used for ultrasonic extraction.[4]
-
Extraction Method: The efficiency of extraction can differ between methods. For example, supercritical fluid extraction with 50% ethanol as a modifier has been reported to yield a high percentage of this compound.[1][2]
-
Degradation: this compound is unstable under certain conditions. Exposure to high temperatures, alkaline pH, and certain solvents like methanol can lead to degradation and reduced yields.[4]
Q3: My purified this compound appears to be degrading over time. What are the optimal storage conditions?
A3: this compound is sensitive to environmental factors. To ensure its stability, the following storage conditions are recommended:
-
Temperature: Store at low temperatures. It is stable at room temperature and lower but is very unstable at high temperatures (more than 80°C).[4] For long-term storage, -20°C is recommended for powdered form and -80°C for stock solutions.[11]
-
Solvent: this compound is stable in different concentrations of acetonitrile and in ethanol but is unstable in methanol.[4] It can be dissolved in different concentrations of acetonitrile and stored in cold storage.[4][5]
-
pH: It is stable under acidic conditions and unstable under alkaline conditions.[4]
-
Light: Protect from light to prevent potential photodegradation, a general precaution for phenolic compounds.
Q4: How can I assess the purity of my isolated this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[1][2][4][7][9] Key parameters for an HPLC analysis include:
-
Column: A reverse-phase C18 column is frequently used.[2][12]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing a small percentage of an acid (e.g., 0.05% trifluoroacetic acid or 0.1% acetic acid) is often employed.[2][12]
-
Detection: UV detection at a wavelength of around 226 nm or 272 nm is suitable for this compound.[2][13]
The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Troubleshooting Guides
Issue 1: Co-elution of Impurities during Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | Optimize the mobile phase composition. A gradient elution may be necessary to separate compounds with similar polarities. |
| Overloading the Column | Reduce the amount of crude extract loaded onto the column to prevent band broadening and improve separation. |
| Incorrect Stationary Phase | Consider using a different stationary phase with different selectivity, such as a different type of bonded silica or a different particle size. |
Issue 2: Poor Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Adjust the gradient profile or the composition of the mobile phase. Modifying the pH of the aqueous component can also improve peak shape and resolution. |
| Column Degradation | The column may be contaminated or have lost its efficiency. Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the run time. |
Quantitative Data Summary
Table 1: Comparison of this compound Yield and Purity from Different Purification Methods
| Purification Method | Starting Material | Yield | Purity | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | 300 mg of crude extract from Terminalia chebula | 33.2 mg | 95.3% | [7][9] |
| Supercritical Fluid Extraction with 50% ethanol modifier (SFEM) | Terminalia bellirica fruit powder | 96.10% ± 3.34% (w/w) | 96.9% ± 1.34% | [1][2] |
| ODS Open Column Chromatography | Terminalia chebula powder | Not specified | High purity (recrystallized to 100%) | [14] |
Table 2: Stability of this compound under Various Conditions
| Condition | Solvent | Stability | Reference |
| Temperature | - | Stable at room temperature and lower; unstable above 80°C | [4] |
| pH | - | Stable under acidic conditions; unstable under alkaline conditions | [4] |
| Solvent | Acetonitrile (various concentrations) | Stable | [4] |
| Solvent | Ethanol | Stable | [4] |
| Solvent | Methanol | Unstable, degradation increases with higher methanol content | [4] |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound using ODS Column Chromatography
This protocol is based on the methodology described by Chen et al. (2022).[14]
-
Extraction:
-
Weigh 20g of powdered Terminalia chebula (passed through a 120-mesh sieve).
-
Add 200 mL of 70% ethanol and perform ultrasonic extraction for 20 minutes. Repeat the extraction once more.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Collect the supernatant and recover the ethanol under reduced pressure.
-
Re-dissolve the residue in 20 mL of 20% methanol and centrifuge at 10000 rpm for 10 minutes.
-
-
ODS Column Chromatography:
-
Pack an open column with ODS (octadecylsilane) silica gel. The recommended ratio of ODS to the amount of raw medicinal material is 10:1.5 (g/g).
-
Load the supernatant from the extraction step onto the column.
-
Elute the column with a methanol-water solution (1:4, v/v) to collect the fractions containing this compound.
-
Monitor the fractions using HPLC.
-
Combine the fractions containing pure this compound.
-
-
Recrystallization:
-
Concentrate the combined fractions.
-
Thermally dissolve the residue in water and allow it to cool to 4°C for recrystallization to obtain high-purity this compound.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on several reported methods.[2][12]
-
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.05% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-95% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 226 nm.
-
-
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dissolve the isolated this compound sample in the mobile phase to a suitable concentration.
-
Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. Preparation and stability of this compound and chebulinic acid from Terminalia chebula and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. [PDF] Preparative isolation of hydrolysable tannins this compound and chebulinic acid from Terminalia chebula by high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 8. CN105949252A - Preparation method of three chemical reference substances chebulinic acid, chebuligic acid and ellagic acid in terminalia chebula medicine - Google Patents [patents.google.com]
- 9. Preparative isolation of hydrolysable tannins this compound and chebulinic acid from Terminalia chebula by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-hyperglycemic effect of this compound from the fruits of Terminalia chebula Retz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. rjpponline.org [rjpponline.org]
- 14. Optimization of the extraction and separation process of this compound and chebulinic acid [journal.china-pharmacy.com]
Technical Support Center: Chebulagic Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Chebulagic acid (CGA) and practical strategies to prevent its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a hydrolyzable tannin found in medicinal plants such as Terminalia chebula. It is known for a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] Its stability is a critical concern for researchers as it is susceptible to degradation, which can lead to a loss of its biological activity and affect the reproducibility of experimental results.
Q2: What are the primary factors that cause this compound to degrade?
A2: The main factors contributing to the degradation of this compound are:
-
Temperature: High temperatures, particularly above 80°C, cause significant and rapid degradation.[2]
-
pH: this compound is stable in acidic conditions but becomes unstable in alkaline environments.[2]
-
Hydrolysis: It can be hydrolyzed into smaller phenolic compounds like corilagin, chebulic acid, gallic acid, and ellagic acid. This process can be accelerated by heat and sunlight.[3][4]
-
Oxidation: As a hydrolyzable tannin, it is prone to oxidation.[5]
Q3: What are the main degradation products of this compound?
A3: The primary degradation products of this compound through hydrolysis are corilagin, which can be further hydrolyzed to yield gallic acid and ellagic acid.[3][6]
Q4: How can I prevent the degradation of my this compound samples?
A4: To prevent degradation, consider the following strategies:
-
Temperature Control: Store this compound solutions at low temperatures. Cold storage at 4°C is effective for long-term stability, and freezing at -20°C can also be used.[2]
-
pH Management: Maintain an acidic pH for your solutions.
-
Solvent Selection: Dissolving this compound in acetonitrile has been shown to be a stable storage solution.[2]
-
Encapsulation: For applications where the compound is exposed to harsh conditions, microencapsulation with agents like maltodextrin and gum arabic can provide a protective barrier.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound sample. | Degradation due to improper storage or handling. | Verify storage conditions (temperature and pH). Prepare fresh solutions and store them at 4°C or -20°C in an acidic buffer. Consider using an inert gas overlay to minimize oxidation. |
| Inconsistent results in my experiments using this compound. | Sample degradation leading to variable concentrations of the active compound. | Implement a strict protocol for sample preparation and storage. Use freshly prepared solutions for each experiment or validate the stability of your stock solutions over the intended period of use with HPLC analysis. |
| Precipitation observed in my this compound solution. | Hydrolysis leading to the formation of less soluble degradation products like ellagic acid, especially at high temperatures.[3] | Prepare solutions at lower temperatures and avoid heating. If heating is necessary, minimize the duration and temperature. Centrifuge the solution to remove any precipitate before use. |
Quantitative Data Summary
Table 1: Stability of this compound under Different Conditions
| Condition | Observation | Reference |
| Temperature | Stable at room temperature and lower for up to 10 hours. Very unstable at temperatures above 80°C. | [2] |
| pH | Stable under acidic conditions (pH 3-6). Unstable under alkaline conditions (pH 7-8). | [2] |
| Solvent | Stable in different concentrations of acetonitrile and ethanol for up to 10 hours. Unstable in methanol, with stability decreasing as methanol content increases. | [2] |
Table 2: Predicted Half-life of this compound in 50% Acetonitrile
| Storage Temperature | Predicted Half-life | Reference |
| Room Temperature (25°C) | 192.14 days | [2] |
| Cold Storage (4°C) | 8192.70 days | [2] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol details the use of High-Performance Liquid Chromatography (HPLC) to monitor the stability of this compound over time.
1. Instrumentation and Conditions:
-
Chromatographic Column: Dikma Platisil C18 (250 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase:
-
Elution Gradient: 0-2 min, 5%→13% B; 2-20 min, 13% B[2]
-
Column Temperature: 25°C[2]
-
Flow Rate: 1.0 ml/min[2]
-
Injection Volume: 5 µl[2]
-
Detection Wavelength: 278 nm[2]
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile) at a known concentration (e.g., 0.1 mg/ml).[2]
-
To study the effect of pH, adjust the pH of the solution using acetic acid or triethylamine.[2]
-
To study the effect of temperature, incubate the solutions at the desired temperatures.
3. Procedure:
-
At specified time intervals (e.g., 0, 2, 4, 6, 8, and 10 hours), inject the samples into the HPLC system.[2]
-
Record the peak area of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Microencapsulation of this compound for Enhanced Stability
This protocol describes the encapsulation of this compound using spray drying to improve its stability.
1. Materials:
-
This compound
-
Maltodextrin
-
Gum Arabic
-
Water
2. Encapsulating Agent Preparation:
-
Prepare separate solutions of maltodextrin (e.g., 60% w/v) and gum arabic (e.g., 40% w/v) in water.[7]
-
The maltodextrin solution should be prepared overnight with agitation, while the gum arabic solution can be prepared 2 hours prior to use with magnetic stirring.[8]
3. Emulsion Formation:
-
Mix the maltodextrin and gum arabic solutions.
-
Disperse the this compound into the encapsulating agent mixture to form an emulsion.
4. Spray Drying:
-
Feed the emulsion into a spray dryer.
-
Collect the resulting encapsulated this compound powder.
5. Characterization:
-
The encapsulation efficiency and stability of the microcapsules can be assessed by measuring the retention of this compound after storage under specific conditions.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
Validation & Comparative
comparing the efficacy of Chebulagic acid with other known anticancer agents
For Researchers, Scientists, and Drug Development Professionals
Chebulagic acid (CA), a hydrolyzable tannin found in the fruits of Terminalia chebula, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties. This guide provides a comparative analysis of the efficacy of this compound against other well-established anticancer agents—doxorubicin, cisplatin, and paclitaxel. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.
Comparative Cytotoxicity
The in vitro cytotoxic effects of this compound and other standard anticancer drugs have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | COLO-205 | Colon Carcinoma | 24 | 18 ± 0.22 | [1] |
| HCT-15 | Colon Carcinoma | 24 | 20.3 ± 0.23 | [1] | |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 26.2 ± 0.47 | [1] | |
| DU-145 | Prostate Carcinoma | 24 | 28.54 ± 0.39 | [1] | |
| K-562 | Chronic Myeloid Leukemia | 24 | 30.66 ± 0.36 | [1] | |
| Y79 | Retinoblastoma | 24 | 50 | [2] | |
| PC-3 | Prostate Cancer | 24 | ~25-50 | [3] | |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | [4] | |
| Doxorubicin | MDA-MB-231 | Breast Adenocarcinoma | Not Specified | Not Specified | [5] |
| ZR75-1 | Breast Cancer | Not Specified | Not Specified | [5] | |
| Cisplatin | A549 | Lung Carcinoma | 24 | 10.91 ± 0.19 | [6] |
| HEC-1-A | Endometrial Carcinoma | Not Specified | Not Specified | [7] | |
| PaCa-2 | Pancreatic Tumor | Not Specified | Not Specified | [7] | |
| SKOV-3x | Ovarian Cancer | Not Specified | Not Specified | [7] | |
| Paclitaxel | MDA-MB-231 | Breast Adenocarcinoma | 72 | Not Specified | [8][9] |
| ZR75-1 | Breast Cancer | Not Specified | Not Specified | [5] | |
| SK-BR-3 | Breast Adenocarcinoma | 72 | Not Specified | [8][9] | |
| T-47D | Breast Cancer | 72 | Not Specified | [8][9] |
Note: Direct comparative studies of this compound with doxorubicin, cisplatin, and paclitaxel under identical experimental conditions are limited. The IC50 values presented are from various studies and may not be directly comparable due to differences in experimental protocols and conditions. One study has shown that this compound can synergize the cytotoxicity of doxorubicin in the HepG2 human hepatocellular carcinoma cell line.[10]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The anti-proliferative potential of this compound is commonly determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[11][12][13][14]
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well for Y79 cells) and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or other anticancer agents for a specified duration (e.g., 24 hours).[1][2]
-
MTT Addition: Following treatment, MTT solution (e.g., 20 μl of 5 mg/ml solution) is added to each well and incubated for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization buffer (e.g., 100 μl of lysis buffer).[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.[2][12] The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assays
This compound has been shown to induce apoptosis in various cancer cell lines.[1][2][3][4][15] The induction of apoptosis can be assessed through several methods:
1. DNA Fragmentation Analysis:
-
Principle: A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments.
-
Procedure: Cells are treated with this compound, and genomic DNA is extracted. The DNA is then subjected to agarose gel electrophoresis, where a characteristic "ladder" pattern of DNA fragments indicates apoptosis.[2]
2. DAPI Staining:
-
Principle: The fluorescent stain 4′,6-diamidino-2-phenylindole (DAPI) binds to DNA and is used to visualize nuclear morphology. Apoptotic cells exhibit condensed or fragmented nuclei.
-
Procedure: Treated cells are stained with DAPI and observed under a fluorescence microscope to assess changes in nuclear morphology.[2]
3. Flow Cytometry for Apoptosis Quantification:
-
Principle: Annexin V/Propidium Iodide (PI) staining is a common method for quantifying apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure: Cells are treated with this compound, harvested, and stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI. The percentage of apoptotic cells is then determined by flow cytometry.
4. Western Blot Analysis of Apoptotic Proteins:
-
Principle: The expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins (e.g., Bcl-2, Bax) and caspases, are analyzed by Western blotting.
-
Procedure: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against apoptotic regulatory proteins.[2][3]
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways.
Inhibition of NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, cell survival, and proliferation, and its dysregulation is often associated with cancer.[16][17][18] this compound has been shown to inhibit the NF-κB pathway.[19][20]
Caption: this compound inhibits the NF-κB signaling pathway.
Inhibition of VEGFR2 Signaling and Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, are key mediators of this process. This compound has been demonstrated to inhibit VEGFR2 signaling, thereby exerting anti-angiogenic effects.[10][21][22][23][24]
Caption: this compound inhibits VEGFR2 signaling to suppress angiogenesis.
Conclusion
This compound demonstrates significant anticancer potential through the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and angiogenesis. While direct comparative data with standard chemotherapeutic agents is still emerging, the available evidence suggests that this compound is a promising candidate for further investigation, both as a standalone agent and in combination therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and establish its role in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. youtube.com [youtube.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 19. This compound (CA) attenuates LPS-induced inflammation by suppressing NF-kappaB and MAPK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The natural compound this compound inhibits vascular endothelial growth factor A mediated regulation of endothelial cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-angiogenic effect of this compound involves inhibition of the VEGFR2- and GSK-3β-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
evaluating the antioxidant capacity of Chebulagic acid against standard antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antioxidant capacity of Chebulagic acid in comparison to standard antioxidants. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Executive Summary
This compound, a hydrolysable tannin found in various medicinal plants, has demonstrated significant antioxidant properties. This guide compares its efficacy against well-established antioxidants—Ascorbic acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Gallic acid—across multiple in vitro antioxidant assays. The evidence suggests that this compound is a potent antioxidant, with its activity being comparable and in some cases superior to standard antioxidants. Its mechanism of action involves both direct radical scavenging and modulation of cellular antioxidant pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. A lower IC50 value indicates greater antioxidant activity.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound | 1.4 ± 0.0173 | 1.33 | [1] |
| Trolox | Not explicitly provided in the same study | - | |
| Gallic acid | - | Gallic acid showed the best antioxidant activity | [2] |
| Ascorbic acid | - | - |
Note: A direct comparison in a single study provides the most reliable data. The data above is compiled from different sources and should be interpreted with caution.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound | 1.7 ± 0.023 | 1.62 | [1] |
| Trolox | Not explicitly provided in the same study | - | |
| Gallic acid | - | - | |
| Ascorbic acid | - | - |
Note: The available literature provides strong evidence of this compound's potent ABTS radical scavenging ability.
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | Antioxidant Capacity | Reference |
| This compound | Data not available for direct comparison | |
| Trolox | Standard reference in FRAP assays | |
| Gallic acid | Exhibits high FRAP activity | |
| Ascorbic acid | Exhibits high FRAP activity |
Note: While direct comparative data for this compound in the FRAP assay is limited in the reviewed literature, its chemical structure suggests it would possess significant ferric reducing power.
Signaling Pathways Modulated by this compound
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3] This pathway is a primary cellular defense mechanism against oxidative stress. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.
Caption: Nrf2-ARE pathway activation by this compound.
This compound has been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][4][5] NF-κB is a key regulator of inflammation, and its inhibition by this compound contributes to the compound's anti-inflammatory and antioxidant effects. By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: NF-κB signaling inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for reproducibility.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Workflow:
Caption: DPPH radical scavenging assay workflow.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound and standard antioxidants (Ascorbic acid, Trolox, Gallic acid) in a suitable solvent. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to 100 µL of each sample dilution in a 96-well microplate.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Workflow:
Caption: ABTS radical scavenging assay workflow.
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and standard antioxidants in a suitable solvent and perform serial dilutions.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution in a 96-well microplate.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Workflow:
Caption: FRAP assay workflow.
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and standard antioxidants in a suitable solvent and perform serial dilutions.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to 20 µL of each sample dilution in a 96-well microplate.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
The available data strongly supports the potent antioxidant capacity of this compound. Its efficacy in scavenging free radicals, as demonstrated by DPPH and ABTS assays, is significant. Furthermore, its ability to modulate key cellular antioxidant pathways, such as the Nrf2-ARE and NF-κB pathways, highlights its potential as a multi-faceted antioxidant agent. While more direct comparative studies, particularly utilizing the FRAP assay, are warranted to provide a more complete quantitative picture, the existing evidence positions this compound as a promising candidate for further investigation in the development of novel therapeutic strategies against oxidative stress-related diseases.
References
- 1. This compound (CA) attenuates LPS-induced inflammation by suppressing NF-kappaB and MAPK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of chebulic acid from Terminalia chebula Retz. against t-BHP-induced oxidative stress by modulations of Nrf2 and its related enzymes in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Chebulinic acid and Gallic acid, the active principles of Triphala, inhibit TNFα induced pro-angiogenic and pro-inflammatory activities in retinal capillary endothelial cells by inhibiting p38, ERK and NFkB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Interactions of Chebulagic Acid: A Comparative Guide for Researchers
Chebulagic acid, a prominent bioactive compound derived from the fruit of Terminalia chebula, has garnered significant attention for its diverse pharmacological activities, including potent anticancer and immunomodulatory effects. This guide provides a comparative analysis of the synergistic effects of this compound with other compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound and Doxorubicin: A Synergistic Anticancer Combination
A notable synergistic interaction has been observed between this compound and the conventional chemotherapeutic drug, doxorubicin, in the context of human hepatocellular carcinoma (HepG2) cells. Research indicates that this compound significantly enhances the cytotoxic effects of doxorubicin, suggesting its potential as a chemosensitizing agent.[1]
Quantitative Data Summary
| Compound/Combination | Cell Line | Key Findings | Reference |
| This compound (CA) + Doxorubicin (Dox) | HepG2 | CA enhanced the cytotoxicity of Dox by 20-fold. | [1] |
| This compound (CA) + Doxorubicin (Dox) | HepG2 | Strong synergistic interaction based on Combination Index (CI) for cell growth inhibition. | [1] |
| This compound (CA) + Doxorubicin (Dox) | HepG2 | Significant decrease in the required dosage of Dox in the presence of CA, as indicated by the Dose Reduction Index (DRI). | [1] |
Mechanistic Insights
The synergistic effect of this compound on doxorubicin's cytotoxicity is attributed to its ability to overcome multidrug resistance (MDR). This compound downregulates the expression of the MDR-1 gene, which encodes for the P-glycoprotein efflux pump, through a COX-2 dependent mechanism.[1] This inhibition of P-glycoprotein leads to increased intracellular accumulation of doxorubicin, thereby enhancing its cancer-killing efficacy. The signaling pathways involved include the inactivation of Akt, ERK, JNK, p38, and the transcription factor NF-κB.[1]
Experimental Protocols
Cell Culture and Viability Assay: Human hepatocellular carcinoma (HepG2) cells were cultured in a suitable medium. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound, doxorubicin, or a combination of both for a specified period. The absorbance was measured at 570 nm to determine cell viability.
Combination Index (CI) Analysis: The synergistic, additive, or antagonistic effects of the combination of this compound and doxorubicin were determined by calculating the Combination Index (CI) using the Chou-Talalay method. CI values less than 1 indicate synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.
Western Blot Analysis: HepG2 cells were treated with this compound and/or doxorubicin. Total protein was extracted, and the expression levels of proteins involved in the signaling pathways (COX-2, MDR-1, Akt, ERK, JNK, p38, NF-κB) were analyzed by Western blotting using specific primary and secondary antibodies.
This compound in Combination with Withania somnifera Extract: An Immunomodulatory Synergy
A standardized blend of aqueous-ethanolic extracts from Terminalia chebula fruit (a rich source of this compound) and Withania somnifera root has been shown to have a synergistic effect on enhancing immune function in healthy adults.[2][3] This highlights the potential of this compound in combination with other natural compounds for immunomodulation.
Quantitative Data Summary
| Combination | Study Population | Key Findings | Reference |
| Terminalia chebula and Withania somnifera extracts (LN20189) | Healthy Adults (n=40) | Increased total T-cells by 9.32% from baseline. | [2][3] |
| Terminalia chebula and Withania somnifera extracts (LN20189) | Healthy Adults (n=40) | Increased CD4+ cells by 10.10% from baseline. | [2][3] |
| Terminalia chebula and Withania somnifera extracts (LN20189) | Healthy Adults (n=40) | Increased Natural Killer (NK) cells by 19.91% from baseline. | [2][3] |
| Terminalia chebula and Withania somnifera extracts (LN20189) | Healthy Adults (n=40) | Increased serum IFN-γ levels by 14.57% from baseline. | [2][3] |
| Terminalia chebula and Withania somnifera extracts (LN20189) | Healthy Adults (n=40) | Increased total IgG levels by 27.09% from baseline. | [2][3] |
Mechanistic Insights
While the precise molecular mechanism for the synergy between the extracts is not fully elucidated in the available literature, unpublished in-vitro experiments on Jurkat cells (an immortalized line of human T lymphocytes) indicated that the combination synergistically increased the production of IL-2 and IFN-γ.[2] This suggests a direct effect on T-cell activation and cytokine production. The observed increase in T-cells, NK cells, and key immune signaling molecules in the clinical study supports a broad-spectrum immunomodulatory effect.
Experimental Protocols
Study Design: A randomized, double-blind, placebo-controlled clinical study was conducted with 40 healthy volunteers. Participants were randomized to receive either 500 mg/day of the combined herbal extract (LN20189) or a placebo for 28 consecutive days.[2][3]
Immunological Parameter Analysis: Blood samples were collected at baseline and at the end of the study. Total T-cells, CD4+ and CD8+ T-cells, and Natural Killer (NK) cells were quantified using flow cytometry. Serum levels of interferon-gamma (IFN-γ) and total immunoglobulin G (IgG) were measured using ELISA.[2][3]
Statistical Analysis: The changes in immune parameters from baseline to the end of the study were compared between the intervention and placebo groups using appropriate statistical tests to determine the significance of the observed effects.[2][3]
Conclusion
The presented data demonstrates the potential of this compound to act synergistically with both conventional chemotherapeutic agents and other natural compounds. In the context of cancer therapy, its ability to sensitize cancer cells to doxorubicin by overcoming multidrug resistance is a promising avenue for improving treatment efficacy. Furthermore, the synergistic immunomodulatory effects observed with Withania somnifera extract suggest its utility in formulations aimed at enhancing immune health.
Further research is warranted to explore the synergistic potential of purified this compound with a wider range of natural compounds and to elucidate the underlying molecular mechanisms. Such studies will be crucial for the development of novel and effective combination therapies for various diseases.
References
- 1. This compound synergizes the cytotoxicity of doxorubicin in human hepatocellular carcinoma through COX-2 dependant modulation of MDR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A standardized combination of Terminalia chebula and Withania somnifera extracts enhances immune function in adults: a pilot randomized, double-blind, placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A standardized combination of Terminalia chebula and Withania somnifera extracts enhances immune function in adults: a pilot randomized, double-blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Chebulagic Acid Versus Acarbose in Alpha-Glucosidase Inhibition
For Immediate Release
[CITY, STATE] – [Date] – In the ongoing search for more effective therapeutic agents for managing type 2 diabetes, a compelling natural compound, Chebulagic acid, has demonstrated significantly more potent inhibition of the alpha-glucosidase enzyme compared to the widely used pharmaceutical, acarbose. This comparison guide provides a detailed analysis of their inhibitory activities, supported by experimental data, for researchers, scientists, and drug development professionals.
Alpha-glucosidase inhibitors are a class of drugs that help manage hyperglycemia by delaying the absorption of carbohydrates in the small intestine. Acarbose is a well-established drug in this class, serving as a benchmark for the evaluation of new potential inhibitors. This compound, a bioactive compound found in the fruits of Terminalia chebula, has emerged as a promising natural alternative.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of this compound and acarbose on alpha-glucosidase have been quantified in various studies. A direct comparison using an ethyl acetate extract of Terminalia chebula fruit, rich in this compound, revealed a remarkably lower IC50 value, indicating significantly higher potency than acarbose.
| Inhibitor | Enzyme Source | Substrate | IC50 Value | Reference |
| This compound (in T. chebula extract) | Yeast α-glucosidase | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 0.19 ± 0.03 µg/mL | [1] |
| Acarbose | Yeast α-glucosidase | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 38.5 ± 3.2 µg/mL | [1] |
| This compound (isolated) | Rat intestinal maltase | Maltose | 97 µM | [2] |
| This compound (isolated) | Baker's yeast α-glucosidase | Not specified | 50 µM | [2] |
| Acarbose | Not specified | Not specified | 124.39 µg/mL | [3] |
| T. chebula fruit water extract | Not specified | Not specified | 10.6 ± 0.30 µg/mL | [4] |
| Acarbose | Not specified | Not specified | 2.8 ± 0.16 mg/mL | [4] |
Note: IC50 values can vary based on the enzyme source, substrate, and specific experimental conditions.
The data clearly indicates that the Terminalia chebula extract containing this compound is substantially more potent in inhibiting alpha-glucosidase than acarbose, with an IC50 value over 200 times lower in a direct comparative study[1].
Mechanism of Inhibition
Kinetic studies have revealed a key difference in the mechanism of action between the two inhibitors. Acarbose acts as a competitive inhibitor , binding to the active site of alpha-glucosidase and competing with the substrate. In contrast, this compound has been identified as a non-competitive inhibitor of maltase, a type of alpha-glucosidase[2]. This means it binds to a site other than the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.
Experimental Protocols
The following is a representative experimental protocol for determining alpha-glucosidase inhibitory activity in vitro.
In Vitro α-Glucosidase Inhibitory Assay
This assay is based on the principle that α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
Test compounds (this compound/extract and Acarbose)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare various concentrations of the test compounds (this compound/extract and acarbose) in a suitable solvent (e.g., DMSO).
-
-
Assay:
-
In a 96-well plate, add a specific volume of the test compound solution and the α-glucosidase solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate again at 37°C for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
-
Measurement:
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of alpha-glucosidase inhibition and the experimental workflow.
Caption: Mechanism of Alpha-Glucosidase Inhibition.
Caption: Experimental Workflow for α-Glucosidase Inhibition Assay.
Conclusion
The available experimental data strongly suggests that this compound is a more potent inhibitor of alpha-glucosidase than acarbose. Its non-competitive mechanism of inhibition also presents a different mode of action that could be advantageous. These findings warrant further investigation into the therapeutic potential of this compound as a natural alternative for the management of type 2 diabetes. Future research should focus on in vivo studies and clinical trials to validate these promising in vitro results.
References
Independent Verification of the Anti-Proliferative Effects of Chebulagic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Chebulagic acid with other established anti-cancer agents. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of the underlying molecular pathways.
Introduction to this compound
This compound (CA) is a benzopyran tannin found in the fruits of Terminalia chebula.[1] It has garnered significant interest in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and notably, anti-cancer activities.[2] This guide focuses on the independent verification of its anti-proliferative effects against various cancer cell lines, offering a comparative analysis with standard chemotherapeutic drugs.
Comparative Anti-Proliferative Activity
This compound has demonstrated significant anti-proliferative potential across a range of cancer cell lines in a dose-dependent manner.[3][4] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to and in some cases, more potent than, conventional chemotherapeutic agents. The following table summarizes the IC50 values of this compound and other anti-proliferative drugs against various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) | Cisplatin IC50 (µM) |
| Y79 | Retinoblastoma | 50[3] | - | - | - |
| COLO-205 | Colon Cancer | 18 ± 0.22[5] | - | - | - |
| HCT-15 | Colon Cancer | 20.3 ± 0.23[5] | - | - | - |
| MDA-MB-231 | Breast Cancer | 26.2 ± 0.47[5] | - | ~5-10[1][6] | - |
| DU-145 | Prostate Cancer | 28.54 ± 0.39[5] | - | - | - |
| K-562 | Leukemia | 30.66 ± 0.36[5] | - | - | - |
| MCF-7 | Breast Cancer | - | ~2.5[7] | - | ~9.8 (72h)[8] |
| A549 | Lung Cancer | - | >20[7] | - | ~7.5 (48h)[9] |
| HeLa | Cervical Cancer | - | ~2.9[7] | - | - |
| HepG2 | Liver Cancer | IC50: 15.24±1.81 µg/mL[10] | ~12.2[7] | - | - |
| MKN1 | Gastric Cancer | 12.00[1] | - | - | - |
| NUGC3 | Gastric Cancer | 28.41[1] | - | - | - |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The data presented here is for comparative purposes and is extracted from various cited sources.
A noteworthy observation is the differential effect of this compound on cancerous versus normal cells. For instance, at a concentration of 50 µM, this compound inhibited the proliferation of Y79 retinoblastoma cells by 50%, while only inhibiting the proliferation of normal human corneal epithelial (HCE) cells by 20%.[3] This suggests a degree of selectivity towards cancer cells, a desirable characteristic for any potential anti-cancer therapeutic.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anti-proliferative effects of this compound are primarily attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[3][4][11]
Apoptosis Induction
This compound triggers the intrinsic pathway of apoptosis.[12] This is achieved by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[3] This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[3][4] Cytochrome c then activates caspase-3, a key executioner caspase, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[3][4]
Cell Cycle Arrest
Studies have shown that this compound can induce G1 phase cell cycle arrest in cancer cells.[3][4] This is mediated by an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor, p27.[3] By arresting the cell cycle at the G1 checkpoint, this compound prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation.
Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a significant role in promoting cell proliferation and survival.[3] this compound has been shown to inhibit the nuclear translocation of NF-κB.[3][4] It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3][4] By blocking the NF-κB signaling pathway, this compound further contributes to its anti-proliferative and pro-apoptotic effects.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to evaluate the anti-proliferative effects of compounds like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁵ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and is crucial for analyzing the expression of apoptosis-related proteins.[14][15]
-
Protein Extraction: Lyse the treated and untreated cells with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p27, NF-κB, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[3][4]
-
Cell Harvesting and Fixation: Harvest the treated and untreated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[16][17]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[4][16][17]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[4][16]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound's anti-proliferative effects.
Caption: Experimental workflow for evaluating this compound.
Conclusion
Independent verification from multiple studies confirms the significant anti-proliferative effects of this compound against a variety of cancer cell lines. Its mechanism of action, involving the induction of apoptosis, G1 cell cycle arrest, and inhibition of the pro-survival NF-κB pathway, positions it as a promising candidate for further pre-clinical and clinical investigation. The comparative data presented in this guide suggests that this compound's efficacy is comparable to that of some established chemotherapeutic drugs, with the added potential for selective cytotoxicity towards cancer cells. Further research, particularly in vivo studies and direct head-to-head comparisons with other agents, is warranted to fully elucidate its therapeutic potential.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. vet.cornell.edu [vet.cornell.edu]
Safety Operating Guide
Proper Disposal of Chebulagic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of chebulagic acid, aligning with best practices for laboratory safety and chemical management.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance by all suppliers, it is crucial to handle it with care to minimize exposure.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] In case of a spill, prevent further leakage and keep the substance away from drains or water courses.[1]
Spill Cleanup Procedures
Should a spill occur, follow these steps for safe cleanup:
-
Evacuate and Ventilate : Ensure adequate ventilation in the area of the spill.[1]
-
Absorb Liquid Spills : For solutions of this compound, use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the liquid.[1]
-
Contain Solid Spills : For powdered this compound, sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid creating dust.
-
Decontaminate Surfaces : Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[1]
-
Dispose of Contaminated Materials : All materials used for cleanup, including absorbent pads and contaminated PPE, should be disposed of as chemical waste according to the procedures outlined below.[1]
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound is to treat it as chemical waste. This ensures compliance with regulations and minimizes environmental impact.
-
Waste Collection :
-
Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled waste container.
-
Ensure the container is made of a compatible material and has a tightly fitting cap.[3]
-
-
Labeling :
-
Clearly label the waste container with "Waste this compound" and any other components of the waste stream (e.g., solvents used).
-
-
Storage :
-
Arrange for Professional Disposal :
-
Dispose of the substance in accordance with all prevailing country, federal, state, and local regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled properly to ensure no residual chemical is left.
-
Triple Rinsing : Triple-rinse the empty container with a suitable solvent (e.g., water or alcohol) that can dissolve this compound.[3][4]
-
Collection of Rinsate : Collect the rinsate (the liquid from rinsing) and dispose of it as chemical waste along with the this compound waste.[3]
-
Final Disposal of Container : Once thoroughly rinsed and with the label defaced or removed, the container can typically be disposed of as regular laboratory glass or plastic waste.[4]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
